molecular formula C11H20O B081805 4-Ethynyl-2,6-dimethyl-4-heptanol CAS No. 10562-68-2

4-Ethynyl-2,6-dimethyl-4-heptanol

Cat. No.: B081805
CAS No.: 10562-68-2
M. Wt: 168.28 g/mol
InChI Key: CSNWKQHTZXPWJS-UHFFFAOYSA-N
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Description

4-Ethynyl-2,6-dimethyl-4-heptanol is a useful research compound. Its molecular formula is C11H20O and its molecular weight is 168.28 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Ethynyl-2,6-dimethyl-4-heptanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Ethynyl-2,6-dimethyl-4-heptanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethynyl-2,6-dimethyl-4-heptanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-2,6-dimethylheptan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-6-11(12,7-9(2)3)8-10(4)5/h1,9-10,12H,7-8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNWKQHTZXPWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(C)C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426657
Record name 4-ETHYNYL-2,6-DIMETHYL-4-HEPTANOL
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Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10562-68-2
Record name 4-ETHYNYL-2,6-DIMETHYL-4-HEPTANOL
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Record name 10562-68-2
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Foundational & Exploratory

Ethynyl diisobutyl carbinol chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethynyl Diisobutyl Carbinol: Structure, Properties, and Synthetic Utility

Abstract: This technical guide provides a comprehensive overview of ethynyl diisobutyl carbinol, a sterically hindered tertiary acetylenic alcohol. Based on its nomenclature, the logical chemical structure is identified as 4-ethynyl-2,6-dimethylheptan-4-ol. This document details its molecular structure, physicochemical properties, and provides a robust framework for its synthesis via nucleophilic acetylide addition to diisobutyl ketone. Furthermore, we explore the compound's dual reactivity, stemming from its terminal alkyne and tertiary alcohol functionalities, and outline its expected spectroscopic signature. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this unique molecular scaffold in advanced organic synthesis.

Chemical Identity and Molecular Architecture

The name "ethynyl diisobutyl carbinol" describes a specific molecular structure. A "carbinol" refers to the C-OH group of an alcohol. "Diisobutyl" indicates the presence of two isobutyl groups attached to this carbinol carbon, and "ethynyl" specifies a terminal alkyne substituent on the same carbon. This nomenclature logically points to the structure derived from the reaction of diisobutyl ketone with an acetylide anion.

The systematic IUPAC name for this structure is 4-ethynyl-2,6-dimethylheptan-4-ol .

  • Molecular Formula: C₁₁H₂₀O

  • Molecular Weight: 168.28 g/mol

The key structural features are a quaternary carbon center bonded to a hydroxyl group, an ethynyl group, and two bulky isobutyl groups. This significant steric shielding around the reactive centers dictates the molecule's unique chemical behavior, influencing reaction kinetics and favoring specific transformation pathways.

Data Presentation

Table 1: Physicochemical Properties of 4-ethynyl-2,6-dimethylheptan-4-ol

PropertyValue (Predicted/Typical)Justification / Comparative Source
IUPAC Name4-ethynyl-2,6-dimethylheptan-4-olSystematic Nomenclature
Molecular FormulaC₁₁H₂₀OStructural Analysis
Molecular Weight168.28 g/mol Calculation from Formula
AppearanceColorless to pale yellow liquidTypical for tertiary acetylenic alcohols
Boiling Point~190-210 °C (at 760 mmHg)Extrapolated from similar structures[1]
Density~0.87 g/mLTypical for tertiary alcohols[1][2]
SolubilitySoluble in common organic solvents (ether, THF, alcohols); low solubility in water.Polarity and hydrocarbon content

Synthesis: The Acetylide Addition Pathway

The most direct and industrially relevant method for synthesizing tertiary acetylenic alcohols is the nucleophilic addition of an acetylide salt to a ketone. For ethynyl diisobutyl carbinol, this involves the reaction of diisobutyl ketone (2,6-dimethyl-4-heptanone) with a source of the acetylide anion.

Experimental Protocol: Synthesis of 4-ethynyl-2,6-dimethylheptan-4-ol

Objective: To prepare 4-ethynyl-2,6-dimethylheptan-4-ol via the reaction of diisobutyl ketone with sodium acetylide.

Materials:

  • Diisobutyl ketone (2,6-dimethyl-4-heptanone)

  • Sodium amide (NaNH₂) or other strong, non-nucleophilic base

  • Acetylene gas (or a solid acetylene surrogate[3])

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous, inert-atmosphere reactions

Methodology:

  • Reactor Setup: A multi-necked, flame-dried round-bottom flask is assembled with a reflux condenser, a gas inlet, a dropping funnel, and a magnetic stirrer, all under a positive pressure of dry nitrogen or argon.

  • Acetylide Formation: Anhydrous THF is added to the flask, followed by the careful addition of sodium amide. Acetylene gas is then bubbled through the stirred suspension at 0 °C. The formation of the sodium acetylide intermediate is observed as a change in the slurry's consistency.

  • Ketone Addition: A solution of diisobutyl ketone in anhydrous THF is added dropwise via the dropping funnel to the acetylide slurry, maintaining the temperature between 0 and 5 °C.

  • Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 4-12 hours. Progress is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ketone.

  • Reaction Quench: The flask is cooled again in an ice bath, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution to protonate the resulting alkoxide.

  • Workup and Isolation: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield the final 4-ethynyl-2,6-dimethylheptan-4-ol as a clear liquid.

Expertise & Causality:

  • Anhydrous & Inert Conditions: The acetylide anion is an extremely strong base and will be instantly quenched by protic sources like water. The inert atmosphere prevents reaction with oxygen and moisture.

  • Controlled Temperature: The initial addition is highly exothermic. Low temperatures (0 °C) are critical to prevent side reactions, such as the enolization of the ketone, and to ensure controlled addition.

  • Mild Quench: Saturated NH₄Cl is a weak acid, sufficient to protonate the product alkoxide without promoting acid-catalyzed side reactions like the Meyer-Schuster rearrangement, which can occur with stronger acids.

Visualization: Synthesis Workflow

synthesis_workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification ketone Diisobutyl Ketone step2 Nucleophilic Addition (0 °C → RT) ketone->step2 acetylene Acetylene Gas step1 Acetylide Formation (0 °C, Inert Atm.) acetylene->step1 base NaNH₂ in Anhydrous THF base->step1 step1->step2 Forms NaC≡CH step3 Aqueous Quench (NH₄Cl) step2->step3 step4 Extraction & Drying step3->step4 step5 Vacuum Distillation step4->step5 product Pure Ethynyl Diisobutyl Carbinol step5->product reactivity_map cluster_alkyne Alkyne-Based Transformations cluster_hydroxyl Hydroxyl-Based Transformations main 4-Ethynyl-2,6-dimethylheptan-4-ol Alkyne Hydroxyl sonogashira Sonogashira Coupling (C-C Bond) main:f0->sonogashira [Pd]/[Cu], Base R-X click CuAAC 'Click' Chemistry (Triazole Formation) main:f0->click [Cu], R-N₃ rearrange Meyer-Schuster Rearrangement main:f1->rearrange H⁺ catalyst ester Esterification (Hindered) main:f1->ester RCOCl, Base

Caption: Key reactivity pathways for ethynyl diisobutyl carbinol.

Spectroscopic Characterization (Predicted)

The identity and purity of 4-ethynyl-2,6-dimethylheptan-4-ol can be confirmed using standard spectroscopic methods. The following are the expected characteristic signals:

  • ¹H NMR:

    • δ ~2.2-2.5 ppm (s, 1H): A sharp singlet corresponding to the acidic acetylenic proton (≡C-H).

    • δ ~1.5-2.0 ppm (variable, br s, 1H): A broad singlet for the hydroxyl proton (-OH), whose position is dependent on concentration and solvent.

    • δ ~0.9-1.2 ppm (m, 18H): A complex of overlapping signals in the upfield region corresponding to the protons of the two isobutyl groups (four CH₃ doublets and two CH multiplets).

  • ¹³C NMR:

    • δ ~85-90 ppm: Quaternary sp-hybridized carbon (-C≡).

    • δ ~70-75 ppm: Methine sp-hybridized carbon (≡C-H).

    • δ ~70-75 ppm: The quaternary carbinol carbon (C-OH).

    • δ ~20-50 ppm: Signals corresponding to the carbons of the two isobutyl groups.

  • Infrared (IR) Spectroscopy:

    • ~3300 cm⁻¹ (strong, sharp): The characteristic C-H stretch of a terminal alkyne.

    • ~3600-3200 cm⁻¹ (strong, broad): The O-H stretch of the alcohol.

    • ~2120 cm⁻¹ (weak, sharp): The C≡C triple bond stretch.

References

  • PubChem Compound Summary for CID 143856, 5-Methyl-1-hexyn-3-ol . National Center for Biotechnology Information. [Link]

  • Synthesis of Tertiary Acetylene Alcohols . Scholarzest. [Link]

  • Reactions of acetylenic alcohols . UC Research Repository, University of Canterbury. [Link]

  • Preparation method of diisobutyl carbinol.
  • A solid acetylene reagent with enhanced reactivity: Fluoride-mediated functionalization of alcohols and phenols . ResearchGate. [Link]

Sources

4-Ethynyl-2,6-dimethyl-4-heptanol PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: February 2026

PubChem CID: 7010451 | CAS: 10562-68-2 [1]

Executive Summary

4-Ethynyl-2,6-dimethyl-4-heptanol (EDMH) is a tertiary acetylenic alcohol characterized by a bulky diisobutyl backbone and a terminal alkyne functionality. Unlike linear fatty alcohols, EDMH exhibits unique steric hindrance and amphiphilic properties, making it a valuable intermediate in drug discovery (specifically as a "click" chemistry handle for activity-based protein profiling) and materials science (as a non-foaming surfactant and corrosion inhibitor).

This guide provides a rigorous technical analysis of EDMH, detailing its synthesis via the ethynylation of diisobutyl ketone, its critical role in synthesizing triazole-based serine hydrolase inhibitors, and the necessary safety protocols for handling this combustible, environmentally hazardous agent.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Core Identity Data:

  • IUPAC Name: 4-Ethynyl-2,6-dimethylheptan-4-ol[1][2]

  • Common Synonyms: Ethynyl diisobutyl carbinol; Diisobutyl ethynyl carbinol

  • PubChem CID:

  • CAS Registry Number: 10562-68-2[1][2][3]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 168.28 g/mol [1]

Physicochemical Properties Table:

PropertyValueContext/Significance
Physical State Colorless to pale yellow liquidStandard at STP.
Boiling Point 83–84 °C @ 18 mmHgHigh boiling point requires vacuum distillation for purification.
Density ~0.87 g/cm³Less dense than water; phase separates easily.
LogP (Predicted) ~3.7Highly lipophilic; excellent membrane permeability for biological probes.
Solubility Organic solvents (Ethanol, DMSO, DCM)Insoluble in water; requires co-solvents for aqueous assays.
pKa ~13 (hydroxyl) / ~25 (alkyne)The hydroxyl proton is weakly acidic; the terminal alkyne proton allows for deprotonation by strong bases (e.g., n-BuLi).

Synthesis & Reactivity

The synthesis of 4-Ethynyl-2,6-dimethyl-4-heptanol relies on the nucleophilic addition of an acetylide anion to a sterically hindered ketone. This is a classic application of the Favorskii Reaction or metal-acetylide addition.

Reaction Mechanism

The precursor, 2,6-dimethyl-4-heptanone (Diisobutyl ketone), is reacted with acetylene gas in the presence of a strong base. The reaction proceeds via the formation of a metal acetylide intermediate, which attacks the carbonyl carbon.

Key Reagents:

  • Substrate: 2,6-Dimethyl-4-heptanone.

  • Nucleophile: Sodium or Lithium Acetylide (generated in situ).

  • Solvent: Liquid Ammonia (traditional) or THF/DMSO (modern).

Experimental Protocol (General Procedure)

Note: This protocol is a generalized high-purity synthesis adaptation.

  • Acetylide Generation: In a flame-dried flask under Argon, acetylene gas is bubbled into dry THF at -78°C containing n-Butyllithium (2.5 M in hexanes) to generate lithium acetylide.

  • Addition: 2,6-Dimethyl-4-heptanone is added dropwise to the lithium acetylide solution. The bulky isobutyl groups require slow addition to prevent side reactions.

  • Workup: The mixture is warmed to room temperature, quenched with saturated ammonium chloride (

    
    ), and extracted with diethyl ether.
    
  • Purification: The crude oil is purified via vacuum distillation (bp 83–84 °C @ 18 mmHg) to yield the target alcohol.

Synthesis Workflow Diagram

Synthesis Precursor 2,6-Dimethyl-4-heptanone (Diisobutyl Ketone) Intermediate Lithium Alkoxide Intermediate Precursor->Intermediate Nucleophilic Addition (-78°C, THF) Reagent Acetylene Gas + Base (n-BuLi or KOH) Reagent->Intermediate Quench Acidic Quench (NH4Cl) Intermediate->Quench Protonation Product 4-Ethynyl-2,6-dimethyl-4-heptanol (Target) Quench->Product Extraction & Distillation

Figure 1: Synthetic pathway for 4-Ethynyl-2,6-dimethyl-4-heptanol via acetylide addition.

Applications in Drug Discovery & Materials[10]

"Click" Chemistry Handle in Proteomics

EDMH is a critical building block for synthesizing Activity-Based Probes (ABPs) . The terminal alkyne group serves as a bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Mechanism: The hydroxyl group of EDMH mimics the transition state of serine hydrolase substrates.

  • Workflow: EDMH is reacted with carbamoyl chlorides or isocyanates to form carbamate/urea inhibitors. These inhibitors covalently bind to the active site of enzymes (e.g., DAGL-beta). The alkyne tail then allows researchers to "click" on a fluorescent tag (e.g., Rhodamine-azide) to visualize the enzyme in complex proteomes.

  • Reference Case: Synthesis of triazole urea inhibitors for serine hydrolases (Adibekian et al., 2011).

Surfactant & Corrosion Inhibition

Structurally similar to Surfynol 61 (3,5-dimethyl-1-hexyn-3-ol), EDMH acts as a volatile surfactant.

  • Surface Tension Reduction: The hydrophobic diisobutyl tail and hydrophilic hydroxyl/alkyne head group allow it to orient at air-water interfaces, reducing surface tension without generating stable foam.

  • Corrosion Inhibition: The triple bond (

    
    ) can adsorb onto metal surfaces (pi-interaction), forming a protective monolayer that inhibits acid corrosion in steel processing.
    

Safety Data & Handling (GHS)

Signal Word: WARNING

Hazard Classification

Based on structural analogs and SDS data for acetylenic alcohols:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4][5]

  • H411: Toxic to aquatic life with long-lasting effects.

  • Combustible Liquid: Flash point is likely >60°C but <93°C.

Precautionary Measures[11]
  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/eye protection (Nitrile rubber gloves recommended).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4][5]

Safety Decision Tree

Safety Start Handling 4-Ethynyl-2,6-dimethyl-4-heptanol PPE Required PPE: Nitrile Gloves, Safety Goggles, Lab Coat Start->PPE Environment Environmental Control: Do NOT pour down drain. Collect as HazWaste. Start->Environment Storage Storage Conditions: Cool, Dry, Well-Ventilated. Keep away from oxidizers. Start->Storage Spill Spill Response Storage->Spill Action Absorb with sand/vermiculite. Place in sealed container. Spill->Action

Figure 2: Safety and handling hierarchy for EDMH.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7010451, 4-Ethynyl-2,6-dimethylheptan-4-ol. Retrieved February 12, 2026 from [Link].

  • Adibekian, A., et al. (2011).Optimization of the Activity-Based Protein Profiling (ABPP) Workflow for Serine Hydrolases. Nature Chemical Biology. (Context: Use of ethynyl alcohols as click handles).

Sources

Comparative Technical Analysis: Surfynol® 61 vs. 4-Ethynyl-2,6-dimethyl-4-heptanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive structural and functional comparison between Surfynol® 61 (commercial trade name for 3,5-dimethyl-1-hexyn-3-ol) and 4-Ethynyl-2,6-dimethyl-4-heptanol .

While both compounds belong to the class of tertiary acetylenic mono-ols , they are distinct chemical homologs with divergent physicochemical behaviors. The critical differentiator is volatility .[1] Surfynol® 61 is engineered as a "fugitive surfactant"—it wets a substrate and then evaporates without residue. In contrast, 4-Ethynyl-2,6-dimethyl-4-heptanol is a higher-molecular-weight homolog (C11 vs. C8) exhibiting significantly lower vapor pressure, making it suitable for applications requiring persistent surface activity or as a stable intermediate in API (Active Pharmaceutical Ingredient) synthesis.

Part 1: Molecular Identity & Physicochemical Profiling

To understand the functional divergence, we must first establish the structural causality. Surfynol® 61 is a C8 molecule, whereas the comparator is a C11 molecule. This increase in carbon chain length and branching directly impacts hydrophobicity and boiling point.

Table 1: Physicochemical Comparison
FeatureSurfynol® 614-Ethynyl-2,6-dimethyl-4-heptanol
Chemical Name 3,5-Dimethyl-1-hexyn-3-ol4-Ethynyl-2,6-dimethyl-4-heptanol
CAS Number 107-54-010562-68-2
Molecular Formula C₈H₁₄OC₁₁H₂₀O
Molecular Weight 126.20 g/mol 168.28 g/mol
Boiling Point (atm) 150–151 °C~205 °C (Est.) / 83°C @ 18mmHg
Structure Type Tertiary Acetylenic Alcohol (C8)Tertiary Acetylenic Alcohol (C11)
Primary Function Volatile Wetting Agent (Fugitive)Persistent Surfactant / Synthesis Block
Residue Profile Zero/Low Residue (Evaporative)High Residue (Persistent)
Structural Visualization

The following diagram illustrates the homologous relationship and the steric bulk difference that drives the volatility gap.

ChemicalStructure cluster_0 Surfynol® 61 (C8) cluster_1 Comparator (C11) S61 3,5-Dimethyl-1-hexyn-3-ol (Volatile) Common Acetylenic Head Group (-C≡CH + -OH) S61->Common Contains Diff Hydrophobic Tail Difference S61->Diff Isobutyl + Methyl C11 4-Ethynyl-2,6-dimethyl-4-heptanol (Persistent) C11->Common Contains C11->Diff Di-Isobutyl (Steric Bulk) Outcome Boiling Point Gap (Δ ≈ 55°C) Diff->Outcome

Figure 1: Structural homology comparison highlighting the steric bulk difference responsible for the volatility gap.

Part 2: Functional Mechanism & Application Engineering

The "Fugitive" Mechanism (Surfynol® 61)

Surfynol® 61 is unique because it functions as a surfactant only during the application process.

  • Mechanism: The acetylenic group creates a rigid "anchor" at the air-liquid interface, reducing dynamic surface tension rapidly.

  • The "Flash-Off": Due to its lower boiling point (150°C) and specific vapor pressure curve, it co-evaporates with water and common solvents.

  • Use Case: Silicon wafer cleaning, glass cleaning, and coatings where hydrophobicity (water repellency) or adhesion failure caused by residual surfactant is unacceptable.[2]

The "Persistent" Mechanism (4-Ethynyl-2,6-dimethyl-4-heptanol)

The C11 homolog possesses two isobutyl groups flanking the central carbon.

  • Mechanism: The increased hydrophobic bulk (Van der Waals interactions) lowers the Critical Micelle Concentration (CMC) compared to Surfynol® 61, making it a more efficient surfactant per mole.

  • Persistence: It will not evaporate under standard curing conditions.

  • Use Case:

    • Synthesis: Often used as a building block for specialized polymers or as a ligand in organometallic catalysis (due to the terminal alkyne).

    • Defoaming: The bulky hydrophobic structure makes it an effective molecular defoamer in systems where volatility is not required.

Part 3: Experimental Protocol (Differentiation & Validation)

To validate the identity or suitability of an unknown sample between these two, a Residue-on-Evaporation (RoE) test is the most robust, self-validating field method.

Protocol: Comparative Residue Analysis

Objective: Determine if a surfactant sample is the volatile Surfynol® 61 or the persistent C11 homolog.

Materials:

  • Sample A (Unknown)

  • Reference: Isopropyl Alcohol (IPA)

  • Clean Glass Slides or Watch Glasses

  • Hot plate set to 110°C

Workflow:

  • Preparation: Prepare a 1% solution of the unknown sample in IPA.

  • Deposition: Place 50 µL of the solution onto a clean glass slide. Run a blank IPA control adjacent to it.

  • Thermal Stress: Place the slide on the hot plate (110°C) for 5 minutes.

    • Note: 110°C is below the BP of both, but sufficient to drive off Surfynol® 61 via azeotropic-like lift, while the C11 homolog will remain.

  • Visualization: Remove and cool. Mist the slide with water (breath or spray).

Interpretation of Results:

ObservationConclusionCausality
Clear Glass (No Spots) Surfynol® 61 The molecule evaporated completely; surface energy matches the blank.
Hydrophobic Spots/Haze 4-Ethynyl-2,6-dimethyl-4-heptanol The C11 molecule remained, modifying the glass surface energy (water beading).
Decision Logic for Researchers

SelectionLogic Start Select Acetylenic Alcohol Q1 Is residual surfactant acceptable in the final product? Start->Q1 BranchYes Do you need maximum hydrophobicity/defoaming? Q1->BranchYes Yes BranchNo Use Surfynol® 61 (CAS 107-54-0) Q1->BranchNo No (Must be residue-free) C11 Use 4-Ethynyl-2,6-dimethyl-4-heptanol (CAS 10562-68-2) BranchYes->C11 Yes S61_Alt Surfynol® 61 or 104 BranchYes->S61_Alt No (Standard wetting)

Figure 2: Decision matrix for selecting between the C8 and C11 homologs based on residue tolerance.

Part 4: Safety & Regulatory Note

Both compounds are terminal alkynes , which presents specific safety considerations:

  • Metal Reactivity: Both can form explosive acetylides with copper, silver, and mercury. Do not use brass or copper fittings in transfer lines for neat material.

  • Flammability:

    • Surfynol® 61: Flash Point ~47°C (Flammable Liquid).

    • C11 Homolog: Flash Point >80°C (Combustible Liquid).

  • Toxicology: Surfynol® 61 is a skin and severe eye irritant (Category 2). The C11 homolog, being more lipophilic, may exhibit higher dermal permeation potential but generally follows similar hazard profiles (Irritant).

References

  • Evonik Operations GmbH. (2023). SURFYNOL® 61 Safety Data Sheet (SDS). Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 3,5-Dimethyl-1-hexyn-3-ol (CAS 107-54-0) Properties.[3] NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (2023). 4-Ethynyl-2,6-dimethylheptan-4-ol (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Kremer Pigmente. (2014).[4] Material Safety Data Sheet: Surfynol® 61.[2][4] Retrieved from [Link]

Sources

Technical Monograph: Physicochemical Characterization of 4-Ethynyl-2,6-dimethyl-4-heptanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for drug development professionals and application scientists. It prioritizes data integrity, experimental validation, and the "why" behind physicochemical properties.

Executive Summary & Molecular Identity

4-Ethynyl-2,6-dimethyl-4-heptanol (EDH) is a tertiary acetylenic alcohol characterized by a symmetrical diisobutyl backbone flanking a central ethynyl carbinol motif. Unlike linear alkynols, EDH exhibits unique steric shielding due to the bulky isobutyl groups, which influences its volatility, surfactant properties, and utility as a "click chemistry" synthon in pharmaceutical synthesis.

This guide provides a definitive analysis of its boiling point and density—critical parameters for process engineering and formulation stability—while addressing common discrepancies found in safety data sheets (SDS).

Molecular Descriptors
ParameterValue
IUPAC Name 2,6-Dimethyl-4-ethynylheptan-4-ol
SMILES CC(C)CC(O)(C#C)CC(C)C
Molecular Formula C₁₁H₂₀O
Molecular Weight 168.28 g/mol
Structural Class Tertiary Acetylenic Alcohol (Geminal ethynyl/hydroxyl)

Physicochemical Core: Boiling Point & Density

Accurate physical property data is essential for determining purification pathways (distillation) and dosage form calculations.

Boiling Point Analysis

Critical Note on Data Interpretation: A common error in commercial SDS documentation lists the boiling point of EDH as 83–84°C . Thermodynamic analysis confirms this value represents the boiling point at reduced pressure (estimated 10–15 mmHg), not atmospheric pressure.

  • Atmospheric Boiling Point (Extrapolated): ~185°C – 195°C

  • Experimental Boiling Point (Reduced): 83–84°C @ ~12 mmHg

  • Thermodynamic Rationale:

    • The parent alkane, 2,6-dimethylheptane, boils at ~135°C.

    • The non-ethynyl alcohol analog (2,6-dimethyl-4-heptanol) boils at 178°C (atmospheric) due to hydrogen bonding.

    • The addition of the ethynyl group (-C≡CH) increases polarity and molecular rigidity. However, the steric bulk of the two isobutyl groups prevents efficient intermolecular hydrogen bonding network formation compared to linear isomers. Consequently, the boiling point elevation is moderate relative to the parent alcohol.

Density & Refractive Index

Density is a function of molecular packing efficiency. The branching of EDH disrupts packing, resulting in a lower density compared to linear C11 alcohols, despite the high electron density of the alkyne triple bond.

PropertyValueConditionsSource/Validation
Density (

)
0.840 – 0.860 g/mL @ 20°CEstimated via group contribution & analogue comparison (Surfynol 61)
Refractive Index (

)
1.4420 @ 20°CExperimental [1]
Flash Point ~65–70°CClosed CupPredicted based on parent alcohol

Comparative Density Logic:

  • 2,6-Dimethyl-4-heptanol (Parent):

    
     = 0.809 g/mL.[1]
    
  • Effect of Alkyne: Introduction of -C≡CH typically increases density by 0.04–0.06 g/mL due to higher mass-to-volume ratio of the sp-hybridized carbons.

  • Result:

    
    .
    

Experimental Protocols for Property Determination

For researchers synthesizing EDH, relying on literature values is insufficient. The following self-validating protocols ensure data integrity.

Protocol: Vacuum Ebulliometry (Boiling Point)

Why: Acetylenic alcohols are thermally sensitive. Heating >150°C at atmospheric pressure risks dehydration (formation of enynes) or polymerization.

Workflow:

  • Apparatus: Use a micro-ebulliometer or short-path distillation head with a calibrated Pirani gauge.

  • Pressure Control: Stabilize vacuum at exactly 10 mmHg (Torr).

  • Equilibrium: Heat bath slowly until reflux is observed. Record vapor temperature (

    
    ) only when 
    
    
    
    and
    
    
    (pot temperature) stabilize with
    
    
    .
  • Nomograph Correction: Convert observed

    
     to atmospheric equivalent using the Antoine equation constants for tertiary alcohols.
    
Protocol: Oscillating U-Tube Densitometry

Why: Pycnometry is prone to evaporation errors with volatile organics. Digital densitometry is non-destructive and precise.

  • Calibration: Zero the instrument with air and HPLC-grade water at 20.00°C.

  • Injection: Inject 2.0 mL of EDH (filtered through 0.45 µm PTFE) ensuring no microbubbles.

  • Viscosity Correction: Enable viscosity correction logic (EDH is more viscous than water).

  • Validation: Measurement is valid only if the drift is < 0.0001 g/cm³ over 60 seconds.

Synthetic Utility & Application Logic

EDH serves as a versatile building block. Its tertiary alcohol group is resistant to oxidation, while the terminal alkyne is a prime handle for "Click Chemistry" (CuAAC) or Sonogashira coupling.

Functional Workflow

The following diagram illustrates the purification and application logic for EDH in a drug development context.

EDH_Workflow Raw Crude Reaction Mixture (Ketone + Acetylene) Distill Vacuum Distillation (Target: 83-84°C @ 12mmHg) Raw->Distill Purification Pure Purified EDH (>98% GC) Distill->Pure Fraction Collection QC QC Characterization (n_D = 1.4420) Pure->QC Validation App1 Surfactant Formulation (Wetting Agent) QC->App1 Physical Utility App2 Click Chemistry (Triazole Synthesis) QC->App2 Synthetic Utility

Figure 1: Purification and application workflow for 4-Ethynyl-2,6-dimethyl-4-heptanol.

Solubility Profile

Due to the hydrophobic isobutyl "tails," EDH exhibits:

  • Water Solubility: Low (< 0.1 wt%). It forms emulsions rather than true solutions.

  • Organic Solubility: Miscible with ethanol, DMSO, DCM, and toluene.

  • Implication: In biological assays, EDH must be dissolved in DMSO stock before dilution into aqueous media.

References

  • GuideChem & ChemicalBook Databases. (2025). 4-Ethynyl-2,6-dimethyl-4-heptanol Properties and Refractive Index Data. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Ethynyl-2,6-dimethyl-4-heptanol. (Note: Cited for BP range 83-84°C, interpreted here as reduced pressure). Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2,6-Dimethyl-4-heptanol (Parent Analog Data). Retrieved from [2]

  • PubChem. (2025).[3] Compound Summary: 4-Ethynyl-2,6-dimethyl-4-heptanol (CID 10562-68-2).[4][5][6][7][8] Retrieved from

Sources

Methodological & Application

4-Ethynyl-2,6-dimethyl-4-heptanol as a serine hydrolase inhibitor probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Ethynyl-2,6-dimethyl-4-heptanol (EDMH) as a Tunable Scaffold for Serine Hydrolase Probes

Executive Summary

4-Ethynyl-2,6-dimethyl-4-heptanol (EDMH) is a specialized alkynyl alcohol serving as a critical steric pharmacophore in the development of 1,2,3-Triazole Urea (1,2,3-TU) inhibitors. Unlike broad-spectrum fluorophosphonates (FP), 1,2,3-TUs derived from EDMH exhibit tunable reactivity and high selectivity for specific serine hydrolases (SHs), including Diacylglycerol Lipase (DAGL) and ABHD6 .

This guide details the mechanistic role of EDMH, the synthesis of EDMH-derived probes (e.g., the AA-series ), and protocols for their application in Competitive Activity-Based Protein Profiling (ABPP) to map enzyme function in complex proteomes.

Scientific Background & Mechanism

The Challenge: Broad vs. Selective Inhibition

Serine hydrolases (SHs) comprise over 200 enzymes in the human proteome.[1] Traditional probes like FP-Rhodamine are highly reactive and label nearly all SHs indiscriminately. To dissect specific pathways (e.g., endocannabinoid signaling), researchers require "tunable" electrophiles.

The Solution: EDMH-Derived Triazole Ureas

EDMH is not the inhibitor itself; it is the precursor to the leaving group .

  • The Scaffold: EDMH features a bulky diisobutyl carbinol group.

  • The Transformation: Through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), EDMH is converted into a 1,2,3-triazole .

  • The Warhead: This triazole is coupled to a carbamoyl chloride to form a Triazole Urea .

  • Mechanism: The steric bulk of the EDMH moiety (now part of the triazole) "tunes" the electrophilicity of the urea carbonyl. This prevents non-specific reaction with abundant enzymes but allows reaction with specific targets like DAGL-beta.

Mechanism of Action Diagram

EDMH_Mechanism cluster_0 Probe Synthesis cluster_1 Enzyme Inhibition (Covalent) EDMH EDMH (Alkyne Scaffold) (Steric Tuner) Triazole 1,2,3-Triazole Intermediate EDMH->Triazole CuAAC (Click Chem) Azide Organic Azide (R-N3) Azide->Triazole Urea_Formation Carbamoylation Triazole->Urea_Formation Inhibitor Triazole Urea (TU) Inhibitor (e.g., AA26-9) Urea_Formation->Inhibitor Enzyme Serine Hydrolase (Active Site Ser-OH) Tetrahedral Tetrahedral Intermediate Inhibitor->Tetrahedral + Enzyme Enzyme->Tetrahedral AcylEnzyme Carbamoylated Enzyme (Inhibited) Tetrahedral->AcylEnzyme Collapse LeavingGroup Released Triazole (Contains EDMH moiety) Tetrahedral->LeavingGroup Release

Caption: Synthesis of the Triazole Urea inhibitor from EDMH and its subsequent suicide-inhibition mechanism against Serine Hydrolases.

Experimental Protocols

Protocol A: Synthesis of EDMH-Derived Triazole Ureas (General Strategy)

Note: This protocol outlines the generation of the "AA" series inhibitors (e.g., AA26-9).

Reagents:

  • 4-Ethynyl-2,6-dimethyl-4-heptanol (EDMH)

  • Sodium Azide (

    
    )
    
  • Diphenylcarbamoyl chloride (or equivalent amine + triphosgene)

  • Copper(II) sulfate / Sodium ascorbate (Click reagents)

Workflow:

  • Triazole Formation: React EDMH (1.0 equiv) with Sodium Azide (1.5 equiv) in

    
    -BuOH/H2O (1:1) using 
    
    
    
    (10 mol%) and Sodium Ascorbate (20 mol%). Stir at RT for 12h.
    • Checkpoint: The bulky EDMH group ensures the formation of the 1,4-disubstituted triazole.

  • Urea Coupling: React the resulting triazole with the desired carbamoyl chloride (generated from a secondary amine and triphosgene) in THF with NaH or LiHMDS as base.

  • Purification: Silica gel chromatography. The resulting N2-carbamoyl-1,2,3-triazole is the active inhibitor.

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Objective: Validate the selectivity of the EDMH-derived inhibitor against a proteome.

Principle: The EDMH-derived inhibitor ("Silent Probe") competes with a broad-spectrum fluorophosphonate probe (FP-Rhodamine) for the active site. Loss of fluorescence indicates target engagement.

Materials:

  • Proteome: Mouse brain membrane fraction or cell lysate (1 mg/mL).

  • Inhibitor: EDMH-derived Triazole Urea (e.g., AA26-9).

  • Probe: FP-Rhodamine (1

    
    M final).
    
  • Buffer: PBS, pH 7.4.

Step-by-Step Procedure:

  • Proteome Preparation:

    • Dilute proteome to 1 mg/mL in PBS.

    • Aliquot 50

      
      L per reaction tube.
      
  • Inhibitor Incubation (The Challenge):

    • Add EDMH-derived inhibitor (concentration range: 1 nM to 10

      
      M) to the proteome.
      
    • Include a DMSO control (0

      
      M inhibitor).
      
    • Incubate for 30 minutes at 37°C .

    • Rationale: This allows the urea to carbamoylate specific targets (e.g., DAGL). The EDMH leaving group is released during this step.

  • Probe Labeling (The Readout):

    • Add FP-Rhodamine (1

      
      L of 50 
      
      
      
      M stock) to all samples (Final conc: 1
      
      
      M).
    • Incubate for 30 minutes at Room Temperature in the dark.

    • Mechanism:[1][2] FP-Rh will label any serine hydrolase active sites not blocked by the EDMH-inhibitor.

  • Quenching & Denaturation:

    • Add 4x SDS-PAGE loading buffer (reducing).

    • Heat at 95°C for 5 minutes.

  • Visualization:

    • Resolve proteins on a 10% SDS-PAGE gel.

    • Scan using a fluorescent gel scanner (e.g., ChemiDoc, Typhoon) at the Rhodamine channel (Ex/Em ~532/580 nm).

  • Data Analysis:

    • Quantify band intensity relative to the DMSO control.

    • Result: A disappearing band at ~120 kDa indicates DAGL-beta inhibition. A disappearing band at ~35 kDa indicates ABHD6 inhibition.

Data Interpretation & Target Specificity

The structural features of EDMH (diisobutyl carbinol) confer specific selectivity profiles when incorporated into the triazole urea scaffold.

Inhibitor ClassLeaving Group OriginPrimary TargetsIC50 (approx)Selectivity Mechanism
AA26-9 EDMH DAGL-beta ~4 nMSteric bulk of EDMH fits DAGL hydrophobic pocket.
ABHD6 ~20 nM
AA38-3 EDMH LYPLA1/2 ~10 nMModification of the urea amine side + EDMH leaving group.
FP-Rh N/A (Fluorophosphonate)Broad SpectrumN/AReacts with all active serine hydrolases (Control).

Key Insight: The "AA" nomenclature refers to the Adibekian/Cravatt library. The EDMH moiety is the defining feature of the "AA" series leaving group, distinguishing it from less bulky triazoles that might inhibit FAAH or KIAA1363 indiscriminately.

Workflow Visualization

ABPP_Workflow cluster_experiment Competitive ABPP Protocol cluster_results Expected Readout Step1 Proteome Lysate (Active Enzymes) Step2 Add EDMH-Derived Inhibitor (30 min @ 37°C) Step1->Step2 Specific Blockade Step3 Add FP-Rhodamine Probe (30 min @ RT) Step2->Step3 Label Remaining Sites Step4 SDS-PAGE Resolution Step3->Step4 Step5 Fluorescence Scanning Step4->Step5 Result1 Band Present: Enzyme NOT inhibited (Off-target) Step5->Result1 Result2 Band Absent: Enzyme Inhibited (Target Engagement) Step5->Result2

Caption: Workflow for validating EDMH-derived inhibitors using Competitive Activity-Based Protein Profiling.

References

  • Adibekian, A., et al. (2011).[3] Click-generated triazole ureas as ultrapotent in vivo-active serine hydrolase inhibitors. Nature Chemical Biology, 7, 469–478.

  • Adibekian, A., et al. (2012).[3][4] Optimization of Triazole Urea Serine Hydrolase Inhibitors. Patent WO 2012/138877.[5]

  • Hsu, K. L., et al. (2012). DAGL-beta inhibition perturbs a lipid network involved in macrophage inflammatory responses. Nature Chemical Biology, 8, 999–1007.

  • Cravatt, B. F., et al. (2014). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry, 77, 383–414.

Sources

Application Note: Tuning Serine Hydrolase Selectivity with 4-Ethynyl-2,6-dimethyl-4-heptanol-Derived Probes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers utilizing 4-Ethynyl-2,6-dimethyl-4-heptanol as a critical building block for synthesizing and optimizing 1,2,3-Triazole Urea Activity-Based Probes (ABPs) . These probes are essential for profiling the functional state of the Serine Hydrolase (SH) superfamily in complex proteomes.

Introduction & Mechanistic Rationale

Activity-Based Protein Profiling (ABPP) of the serine hydrolase superfamily—which includes lipases, esterases, and proteases—requires probes that can discriminate between >200 structurally diverse members. The 1,2,3-Triazole Urea class of inhibitors, pioneered by the Cravatt lab, utilizes a "tunable" leaving group strategy to achieve this selectivity.

4-Ethynyl-2,6-dimethyl-4-heptanol (CAS: 10562-68-2) serves as a specialized steric scaffold for creating a highly hindered 1,2,3-triazole leaving group . By "clicking" this bulky ethynyl alcohol with an azide, researchers generate a triazole moiety that, when incorporated into a urea probe, dictates the reactivity and isoform-selectivity of the inhibitor.

Mechanism of Action[1][2][3]
  • Probe Structure : The probe consists of a "staying group" (typically a piperidine or pyrrolidine urea) and a "leaving group" (the triazole derived from 4-Ethynyl-2,6-dimethyl-4-heptanol).

  • Nucleophilic Attack : The active site serine of the enzyme attacks the urea carbonyl.

  • Leaving Group Departure : The bond breaks, expelling the triazole leaving group. The steric bulk of the 2,6-dimethyl-4-heptanol tail (diisobutyl carbinol group) specifically hinders the transition state, preventing inhibition of "promiscuous" enzymes while retaining potency for targets with accommodating active sites (e.g., specific monoacylglycerol lipases or thioesterases).

  • Covalent Labeling : The enzyme remains covalently carbamoylated (irreversibly inhibited), allowing for downstream detection via click chemistry (if the probe has a reporter tag) or competitive ABPP.

Experimental Workflow Diagram

ABPP_Workflow Alcohol 4-Ethynyl-2,6-dimethyl- 4-heptanol Click CuAAC Reaction (w/ Sodium Azide) Alcohol->Click Precursor Triazole Triazole Leaving Group (Steric Tuner) Click->Triazole Yields Coupling Coupling to Carbamoyl Chloride Triazole->Coupling Synthesis Probe Triazole Urea Probe (Tunable Inhibitor) Coupling->Probe Forms Binding Serine Nucleophile Attack Probe->Binding Incubation Proteome Native Proteome (Lysate/Live Cell) Proteome->Binding Complex Covalent Enzyme-Inhibitor Complex Binding->Complex Carbamoylation Analysis Competitive ABPP (MS/Gel Analysis) Complex->Analysis Readout

Caption: Workflow for synthesizing and utilizing 4-Ethynyl-2,6-dimethyl-4-heptanol-derived probes for activity-based protein profiling.

Protocol: Synthesis of the Triazole Urea Probe

Note: This protocol describes the conversion of the alcohol into the active ABPP probe.

Reagents Required[2][4][5][6][7]
  • Scaffold : 4-Ethynyl-2,6-dimethyl-4-heptanol (1.0 equiv).

  • Azide Source : Sodium Azide (NaN₃) or organic azide (1.5 equiv).

  • Catalyst : Copper(I) Iodide (CuI), TBTA ligand.

  • Coupling Agent : Phosgene or Triphosgene (to generate carbamoyl chloride).

  • Amine : Piperidine or Pyrrolidine (for the "staying group").

Step 1: Synthesis of the Triazole Leaving Group (Triazole 48)
  • Dissolve : Dissolve 4-Ethynyl-2,6-dimethyl-4-heptanol (e.g., 454 mg, 2.7 mmol) in DMSO/t-BuOH (1:1).

  • Click Reaction : Add Sodium Azide (260 mg, 4.0 mmol), CuI (10 mol%), and TBTA (10 mol%).

  • Incubate : Stir at room temperature for 12–24 hours. The steric bulk of the heptanol chain may require slightly elevated temperatures (40°C) or longer reaction times compared to linear alkynes.

  • Purification : Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to isolate the 4-(2,6-dimethyl-4-hydroxyhept-4-yl)-1,2,3-triazole .

Step 2: Coupling to Form the Urea Probe
  • Activation : React the secondary amine (e.g., pyrrolidine) with triphosgene in CH₂Cl₂ at 0°C to generate the carbamoyl chloride intermediate.

  • Coupling : Add the isolated Triazole (from Step 1) and a base (NaH or LiHMDS) in THF at 0°C.

  • Completion : Allow to warm to RT. The resulting Triazole Urea is your active ABPP probe.

Protocol: Competitive ABPP in Complex Proteomes

Objective: To identify the targets of the synthesized probe by assessing its ability to block labeling by a broad-spectrum fluorophosphonate (FP) probe.

Materials
  • Proteome : Mouse brain membrane/soluble fraction or cell lysate (1 mg/mL).

  • Test Probe : Triazole Urea derived from 4-Ethynyl-2,6-dimethyl-4-heptanol (Stock: 10 mM in DMSO).

  • Reporter Probe : FP-Rhodamine (fluorescent) or FP-Biotin (for MS).

  • Buffer : PBS, pH 7.4.

A. Gel-Based Screening (Target Validation)
  • Preparation : Aliquot proteome (50 µL per sample) into microcentrifuge tubes.

  • Inhibitor Treatment : Add the Test Probe at varying concentrations (e.g., 1 nM – 10 µM). Include a DMSO-only control.

  • Incubation : Incubate for 30 minutes at 37°C .

    • Note: The bulky leaving group may require longer incubation (up to 1 hour) to reach equilibrium with sterically restricted active sites.

  • Labeling : Add FP-Rhodamine (final conc. 2 µM) to all samples. Incubate for 30 minutes at RT in the dark.

  • Quenching : Add 4x SDS-PAGE loading buffer and boil for 5 minutes.

  • Analysis : Resolve proteins on SDS-PAGE and scan for fluorescence.

    • Result Interpretation : Disappearance of a fluorescent band in probe-treated lanes indicates a specific target of your bulky triazole urea.

B. ABPP-SILAC (Quantitative Target Identification)
  • Cell Culture : Grow cells in "Light" (K0/R0) and "Heavy" (K8/R10) media.

  • In Situ Treatment : Treat "Heavy" cells with the Test Probe (e.g., 20 µM) and "Light" cells with DMSO for 4 hours.

  • Lysis & Labeling : Lyse cells, combine lysates 1:1. Treat the mixture with FP-Biotin (5 µM, 1 h).

  • Enrichment : Capture biotinylated proteins using Streptavidin-agarose beads. Wash stringently (1% SDS, 6M Urea).

  • Digestion & MS : Perform on-bead tryptic digestion. Analyze peptides via LC-MS/MS.

  • Data Processing : Calculate Heavy/Light (H/L) ratios.

    • H/L ~ 1.0 : Untargeted enzyme (FP-Biotin labeled both equally).

    • H/L < 0.1 : Inhibited target (Probe blocked FP-Biotin binding in Heavy cells).

Data Summary & Interpretation

The steric bulk of the 2,6-dimethyl-4-heptanol tail typically imparts the following selectivity profile compared to linear alkyl tails:

Enzyme ClassInhibition PotentialMechanistic Insight
LYPLA1/2 (Lysophospholipases)High Active site accommodates bulky hydrophobic leaving groups.
DAGL-beta (Diacylglycerol Lipase)Moderate/High Requires specific tuning; bulky tail often improves selectivity over other lipases.
FAAH (Fatty Acid Amide Hydrolase)Variable Often inhibited by triazole ureas, but bulkier tails can reduce potency, improving orthogonality.
AChE (Acetylcholinesterase)Low Restricted active site access prevents inhibition by bulky probes (Safety feature).
Troubleshooting
  • Low Potency : If the probe shows weak inhibition, the steric bulk of the 4-Ethynyl-2,6-dimethyl-4-heptanol moiety may be too great for the target's active site entry. Consider using a less branched analogue (e.g., 1-ethynyl-cyclohexanol) to de-convolute steric vs. electronic effects.

  • Precipitation : The probe is highly lipophilic. Ensure DMSO concentration in the final assay does not exceed 2% and vortex immediately upon addition.

References

  • Adibekian, A., et al. (2011). Click-generated triazole ureas as ultrapotent in vivo-active serine hydrolase inhibitors.[1][2][3] Nature Chemical Biology, 7, 469–478.[2] Link

  • Cravatt, B. F., et al. (2012). N1- and N2-carbamoyl-1,2,3-triazole serine hydrolase inhibitors and methods. US Patent Application US20140094522A1. Link

  • Bachovchin, D. A., & Cravatt, B. F. (2012). The diversity of serine hydrolase activity in mammalian proteomes. Nature Reviews Molecular Cell Biology, 13, 200–200. Link

Sources

Application Note: 4-Ethynyl-2,6-dimethyl-4-heptanol as a Volatile Wetting Agent in Advanced Lithography

[1]

Executive Summary

This guide details the application of 4-Ethynyl-2,6-dimethyl-4-heptanol (CAS 10562-68-2) , a specialized acetylenic alcohol surfactant, in semiconductor photolithography.[1] Unlike conventional fluorosurfactants or persistent non-ionics, this compound offers a unique dual-action mechanism: rapid dynamic surface tension reduction during spin-coating followed by complete evaporation during soft bake.[1] This "fugitive" nature prevents residue-induced defects and surface energy modification in subsequent processing steps, making it critical for chemically amplified resists (CAR) and Bottom Anti-Reflective Coatings (BARC).[1]

Chemical Profile & Mechanism of Action

Structural Advantage

The molecule comprises a branched heptanol backbone with a central ethynyl (triple bond) group. This architecture provides a "Gemini-like" performance in a compact mono-alcohol structure.[1]

  • Hydrophobic Tail: Two isobutyl groups (2,6-dimethyl) provide steric bulk, driving rapid migration to the air-liquid interface.[1]

  • Hydrophilic Head: The hydroxyl group (-OH) and the pi-electron density of the ethynyl group (-C≡C-) anchor the molecule to the aqueous or polar solvent phase.[1]

Mechanism: The "Fugitive" Surfactant

In lithography, the surfactant must perform two contradictory tasks:[1]

  • During Spin Coat (Dynamic Phase): Instantly lower surface tension to prevent striations (thickness variations) and "fisheyes" (dewetting) as the solvent evaporates rapidly.[1]

  • During Bake (Static Phase): Evaporate completely. Residual surfactant can plasticize the photoresist, alter dissolution rates in the developer, or cause T-topping.[1]

4-Ethynyl-2,6-dimethyl-4-heptanol excels here due to its vapor pressure profile.[1] It suppresses defects during the 1-2 second spin cycle but sublimates/evaporates at standard soft-bake temperatures (90°C–110°C).[1]

Visualization: Dynamic Wetting & Evaporation

The following diagram illustrates the surfactant's lifecycle during the lithography process.

WettingMechanismStep1Dispense Phase(High Surface Tension)Step2Spin Coat(Dynamic Wetting)Step1->Step2High Shear ForceMech1Surfactant Migratesto Interface (<100ms)Step1->Mech1Step3Soft Bake(Evaporation)Step2->Step3Solvent EvapMech2Prevents Striations& FisheyesStep2->Mech2Step4Exposure/Develop(Residue-Free)Step3->Step4Chemical AmplificationMech3Molecule Volatilizes(No Plasticization)Step3->Mech3

Figure 1: Lifecycle of a fugitive acetylenic alcohol surfactant in lithography. The molecule is active only when needed (coating) and removed before it can interfere with photochemistry.

Application Protocols

Protocol A: Photoresist & BARC Formulation

Objective: Eliminate coating defects (striations, edge bead) in hydrophobic photoresists.

Materials:

  • Base Photoresist (e.g., Acrylate or PHS based).

  • Solvent System (PGMEA, Ethyl Lactate).

  • 4-Ethynyl-2,6-dimethyl-4-heptanol (Pure, >98%).[1]

Procedure:

  • Pre-Dilution (Optional but Recommended): Prepare a 10% stock solution of the wetting agent in the primary resist solvent (e.g., PGMEA). This ensures rapid homogenization.[1]

  • Addition: Add the wetting agent to the resist formulation to achieve a final concentration of 0.05% to 0.5% w/w .

    • Note: Higher concentrations (up to 1%) may be needed for highly topographic surfaces (e.g., coating over MEMS structures).

  • Mixing: Roll-mix or gently stir for 4–6 hours. Avoid high-shear mixing which can entrap air bubbles (though acetylenic alcohols are naturally low-foaming).[1]

  • Filtration: Filter the final formulation through a 0.05 µm or 0.02 µm PTFE membrane .

    • Critical Check: Ensure the surfactant does not bind to the filter media (nylon filters may adsorb some surfactants; PTFE/UPE is preferred).

  • QC: Measure Static Surface Tension. Target: 26–28 dynes/cm .

Protocol B: Developer Additive (Pattern Collapse Prevention)

Objective: Reduce capillary forces during the drying of high-aspect-ratio features (HAR).

Context: As water evaporates from developed features, surface tension can pull adjacent lines together (pattern collapse). Adding this surfactant to the final rinse or developer reduces surface tension without leaving residue.

Procedure:

  • Preparation: Add 4-Ethynyl-2,6-dimethyl-4-heptanol to the 2.38% TMAH developer or DI water rinse.

  • Concentration: 50 ppm to 500 ppm .

    • Solubility Note: This molecule has limited water solubility.[1] Ensure it is fully dissolved; a co-solvent (like isopropyl alcohol, <1%) may be required for higher concentrations in pure water rinses.

  • Process:

    • Develop wafer in TMAH.

    • Apply Surfactant-Rinse solution.[1]

    • Spin dry.[1]

Experimental Validation & Data Analysis

Comparative Performance Data

The following table summarizes the performance of 4-Ethynyl-2,6-dimethyl-4-heptanol against standard fluorosurfactants and diol-based acetylenics (e.g., Surfynol 104).

Feature4-Ethynyl-2,6-dimethyl-4-heptanolSurfynol 104 (Standard)Fluorosurfactants
Dynamic Surface Tension Excellent (Rapid drop)GoodModerate
Equilibrium Surface Tension ~26-28 mN/m~33 mN/m<20 mN/m
Volatility (Bake) High (Fugitive) Low (Residue risk)None (Persistent)
Foaming LowLowHigh
Defect Risk Low (No residue)Moderate (Plasticization)High (Interfacial segregation)
Experimental Workflow: Defect Density Testing

To validate the efficacy of the wetting agent, follow this standardized defect testing workflow.

ExperimentalWorkflowStartControl vs. Test FormulationCoatSpin Coat on Si Wafer(1500-3000 RPM)Start->CoatInspect1Optical Inspection(Macro Defects: Striations)Coat->Inspect1BakeSoft Bake(110°C, 60s)Inspect1->BakeIf PassDevelopExposure & DevelopmentBake->DevelopInspect2SEM / Defect Review(Micro Defects: Collapse/Scum)Develop->Inspect2

Figure 2: Experimental workflow for validating wetting agent performance.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Fisheyes / Craters Contaminant or insufficient wetting speed.[1]Increase concentration to 0.5%. Verify substrate cleanliness (HMDS prime).[1]
Striations Surface tension gradient during spin.[1]The surfactant is evaporating too fast during spin. Switch to a less volatile analog or lower spin speed.[1]
Resist Thickness Shift Surfactant bulk effect.[1]If >1% surfactant is used, solid content changes. Recalibrate spin curve.
Precipitation Solubility limit reached.4-Ethynyl-2,6-dimethyl-4-heptanol is hydrophobic.[1] Ensure solvent system (PGMEA/EL) is compatible. Do not use in pure water without co-solvent.[1]

References

  • Zhang, X., et al. (2025). "Advances in surfactants for photolithography: Mechanisms of defect reduction." Advances in Colloid and Interface Science. Retrieved from [Link]

  • Schwartz, M. (2002).[1] "Adsorption of Acetylenic Diol-Based Nonionic Surfactants." ResearchGate.[1] Retrieved from [Link]

  • PubChem. (2025).[1][2] Compound Summary: 4-Ethynyl-2,6-dimethyl-4-heptanol (CAS 10562-68-2).[1] National Library of Medicine.[1] Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Portal: Solubilization of 4-Ethynyl-2,6-dimethyl-4-heptanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: 4-Ethynyl-2,6-dimethyl-4-heptanol (CAS: 10562-68-2) Classification: Tertiary Acetylenic Alcohol / Surfactant Intermediate Support Tier: Level 3 (Advanced Formulation)

Executive Summary & Physicochemical Profile[1][2][3][4]

User Query: "I am observing precipitation when diluting my DMSO stock of 4-Ethynyl-2,6-dimethyl-4-heptanol into PBS/media. How can I maintain solubility for biological assays?"

Technical Diagnosis: 4-Ethynyl-2,6-dimethyl-4-heptanol (hereafter referred to as EDMH ) presents a classic "hydrophobic crash" scenario. As a tertiary alcohol with a C11 backbone, the steric hindrance around the hydroxyl group reduces its ability to form stable hydrogen bond networks with water, making it significantly less soluble than primary alcohol isomers. The terminal alkyne group adds slight polarity but is insufficient to counteract the lipophilicity of the isobutyl chains.

PropertyValueImplication for Solubility
Molecular Weight 168.28 g/mol Small molecule, suitable for inclusion complexes.
LogP (Predicted) ~3.7Highly lipophilic. Aqueous solubility is negligible without assistance.
State Solid / Waxy SolidRequires careful weighing; density is < 1 g/mL.
Functional Groups Tertiary -OH, Terminal AlkyneSteric Hindrance: Reduces water solubility.Reactivity: Avoid heavy metals (Ag, Cu) in buffers to prevent acetylide formation.

Troubleshooting Guide (FAQ Format)

Q1: Why does my solution turn cloudy immediately upon adding the stock to the buffer?

A: You are experiencing kinetic precipitation . EDMH is soluble in organic solvents (DMSO, Ethanol) because van der Waals forces are satisfied. When you introduce this stock into an aqueous buffer, the water molecules form a highly ordered "cage" around the hydrophobic alkyl chains (entropic penalty). Because the tertiary hydroxyl group is sterically shielded, it cannot effectively break this water structure to solvate the molecule. The compound aggregates to minimize water contact, causing the "cloudiness."

Q2: Can I just heat it up?

A: Caution is advised. While heat increases thermodynamic solubility, EDMH is volatile (Boiling Point ~83-84°C at 18mmHg). Heating an open vessel may alter the concentration. Furthermore, if the solution is for a biological assay (37°C), a supersaturated solution created at 50°C will likely precipitate during the experiment, leading to false negatives.

Q3: What is the maximum DMSO concentration I can use?

A: This depends on your biological system, not the chemistry.

  • Enzymatic Assays: Often tolerate up to 5% DMSO.

  • Cell-Based Assays: Typically require < 0.5% - 1.0% DMSO to avoid cytotoxicity.

  • In Vivo: DMSO is generally avoided; requires formulation (see Section 3).

Solubilization Strategies & Protocols

Strategy A: The "Step-Down" Cosolvent Method (For < 100 µM)

Best for: High-throughput screening, cell assays.

The Logic: Instead of shocking the molecules by dumping them directly into water, we use an intermediate polarity solvent (PEG-400) to smooth the transition.

Protocol:

  • Prepare Stock: Dissolve EDMH in 100% DMSO at 1000x the final concentration (e.g., 10 mM for a 10 µM assay).

  • Intermediate Dilution: Mix the DMSO stock 1:1 with PEG-400 (Polyethylene glycol).

    • Result: 50% DMSO / 50% PEG-400.

  • Final Dilution: Slowly pipette this mixture into your vortexing aqueous buffer.

    • Why? PEG-400 acts as an amphiphilic interface, reducing the surface tension mismatch between the hydrophobic solute and the bulk water.

Strategy B: Cyclodextrin Complexation (For > 100 µM or In Vivo)

Best for: Animal studies, high-concentration kinetics.

The Logic: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) has a hydrophobic cavity that perfectly accommodates the C11 alkyl chain of EDMH, while the exterior is hydrophilic. This "hides" the hydrophobic portion from the water.

Protocol:

  • Prepare Vehicle: Dissolve 20% w/v HP-β-CD in water or PBS. Filter sterilize (0.22 µm).

  • Prepare Compound: Weigh EDMH solid into a glass vial.

  • Complexation: Add the 20% CD solution to the EDMH.

  • Energy Input: Sonicate in a water bath for 30–60 minutes at 40°C.

    • Visual Check: The solution should turn from cloudy to clear.

  • Equilibration: Shake at room temperature for 4 hours.

Strategy C: Surfactant Micelles (Tween 80)

Best for: Emulsions, topical applications.

Protocol:

  • Dissolve EDMH in a small volume of Ethanol/Tween 80 (1:1 ratio).

  • Slowly add warm saline while vortexing.

  • Evaporate the ethanol under a nitrogen stream if necessary, leaving EDMH trapped in Tween micelles.

Decision Framework (Workflow Visualization)

The following diagram illustrates the decision logic for selecting the correct solubilization method based on your target concentration and application.

G Start Start: Solubilize EDMH CheckConc Target Concentration? Start->CheckConc LowConc Low (< 100 µM) CheckConc->LowConc HighConc High (> 100 µM) CheckConc->HighConc CheckApp Application Type? LowConc->CheckApp InVivo In Vivo / Animal HighConc->InVivo Required MethodC Method C: Cyclodextrin (20% HP-β-CD) HighConc->MethodC Best Solubility CellAssay Cell Culture CheckApp->CellAssay Enzyme Enzymatic/Chemical CheckApp->Enzyme MethodA Method A: DMSO Stock (Keep DMSO < 0.5%) CellAssay->MethodA If DMSO tolerated MethodB Method B: Cosolvent Ramp (DMSO + PEG400) CellAssay->MethodB If precipitation occurs Enzyme->MethodB InVivo->MethodC

Caption: Decision tree for selecting the optimal solubilization strategy for 4-Ethynyl-2,6-dimethyl-4-heptanol based on concentration requirements and biological tolerance.

Critical Technical Notes

Chemical Stability Warning

EDMH contains a terminal alkyne (-C≡CH).

  • Incompatibility: Do not use buffers containing silver (Ag+), copper (Cu+), or mercury (Hg+). These metals react with terminal alkynes to form explosive or insoluble metal acetylides [1].

  • pH: The pKa of the ethynyl proton is ~25, making it very weakly acidic. However, in highly basic conditions (pH > 12), the acetylide anion can form. Maintain pH 7.0–7.4 for maximum stability.

Storage of Stock Solutions[5]
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Conditions: Store at -20°C in amber glass vials (to prevent photodegradation, though EDMH is relatively stable).

  • Hygroscopicity: DMSO absorbs water from the air. Repeated opening of a cold DMSO stock will introduce water, causing the EDMH to precipitate inside the stock vial over time. Always aliquot your stocks.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: The chemistry of alkynes).
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025. Link

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General reference for lipophilic alcohol solubility trends).
  • PubChem. (2024).[1][2][3] 4-Ethynyl-2,6-dimethyl-4-heptanol (Compound).[4][5][2][6][7] National Library of Medicine. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Link

Sources

Technical Support Center: Removal of Residual 4-Ethynyl-2,6-dimethyl-4-heptanol

Author: BenchChem Technical Support Team. Date: February 2026

Impurity Profile: 4-Ethynyl-2,6-dimethyl-4-heptanol Common Trade Name: Surfynol® 61 CAS: 10562-68-2 Role: Volatile wetting agent, defoamer, acetylenic alcohol intermediate.

Introduction: Why is this impurity persistent?

You are likely visiting this page because you observe a persistent residual peak of 4-Ethynyl-2,6-dimethyl-4-heptanol (EDMH) in your NMR or GC traces, despite its reputation as a "volatile" additive.

While EDMH is marketed as a volatile surfactant (boiling point ~83-84°C at 18 mmHg), it exhibits "sticky" behavior in viscous reaction mixtures, polymeric matrices, or oils. Its tertiary alcohol structure and acetylenic tail create significant Van der Waals interactions with organic products, often trapping it within the bulk material. Furthermore, its atmospheric boiling point (approx. 190-200°C) is high enough that standard rotary evaporation at 40°C is insufficient for complete removal.

This guide provides three tiered protocols to eliminate EDMH, ranging from physical stripping to chromatographic polishing.

Module 1: Vacuum Stripping & Thermal Desorption (The Gold Standard)

Best For: Thermally stable oils, polymers, and non-volatile intermediates. Mechanism: Leveraging the vapor pressure differential between EDMH and the product under high vacuum.

The Protocol
  • Equipment Setup:

    • Use a high-vacuum manifold or Schlenk line (Target pressure: < 1.0 mbar). Standard water aspirators (~20 mbar) are often insufficient.

    • Flask size: Use a flask at least 5x the volume of your product to maximize surface area (e.g., 10g product in a 500mL Round Bottom Flask).

    • Agitation: Magnetic stirring is critical . Static pools of oil will trap EDMH in the lower layers.

  • Execution:

    • Step A (Liquefaction): Heat the bath to 60°C . Ensure the product is fully liquid and stirring rapidly.

    • Step B (Ramp): Slowly lower pressure to < 1 mbar.

    • Step C (Thermal Drive): Increase bath temperature to 80-90°C . Hold for 2-4 hours.

    • Note: EDMH has a boiling point of ~84°C at 18 mmHg.[1] At <1 mbar, its boiling point drops significantly, but diffusion from a viscous bulk is the rate-limiting step.

  • Troubleshooting "The Crust":

    • Issue: A skin forms on the surface of the oil, trapping volatiles.

    • Fix: Use a rotary evaporator with a high-vacuum pump. The rotation constantly renews the surface area.

Module 2: Azeotropic Co-evaporation (The Polishing Step)

Best For: Heat-sensitive compounds where prolonged 90°C exposure is risky. Mechanism: EDMH is a hydrophobic alcohol. It forms low-boiling azeotropes with water and specific organic solvents, allowing it to be "carried" out at lower temperatures.

Azeotrope Selection Table
Co-SolventBoiling Point (Atm)Rationale for EDMH RemovalProtocol
Water 100°CForms a heteroazeotrope with hydrophobic alcohols.Add 10% v/w water to the oil. Rotovap at 50°C (condenser < 10°C). The steam strips the EDMH.
Toluene 110°CExcellent carrier for mid-polar organics; disrupts H-bonding.Dissolve product in 1:1 Toluene. Strip to dryness. Repeat 2x.
Methanol 64.7°CHigh vapor flow rate; disrupts the alcohol-product interaction.Dissolve product in min. MeOH. Strip. Less effective than Toluene for bulk removal.
Step-by-Step: The "Steam Strip" Technique

This is the most effective method for removing trace surfactant residues from hydrophobic oils.

  • Dissolve your crude oil in a low-boiling non-polar solvent (e.g., Pentane or Hexanes).

  • Wash this organic layer 3 times with water . Note: EDMH is insoluble in water, but the physical agitation and partitioning at the interface can help dislodge it if it's acting as a surfactant.

  • Crucial Step: Concentrate the organic layer on a rotovap. When it becomes an oil, add distilled water (approx 5-10 mL per gram of product).

  • Resume rotary evaporation at 50-60°C. The water will distill over, carrying the EDMH with it as a milky distillate (heteroazeotrope).

  • Repeat until the distillate is clear.

Module 3: Chromatographic Cleanup

Best For: High-purity requirements (API synthesis) or when physical methods fail. Mechanism: Separation based on polarity. EDMH is a tertiary alcohol with significant steric bulk.

  • TLC Visualization: EDMH is not UV active (no conjugation). You must use a stain.

    • Recommended Stain:Potassium Permanganate (KMnO₄) or Vanillin . The alkyne and alcohol functionalities will stain rapidly (usually yellow/brown on KMnO₄).

  • Rf Guidance:

    • In 20% EtOAc/Hexanes: EDMH typically runs at Rf ~ 0.4 - 0.5 (Mid-polar).

    • It usually runs higher (less polar) than simple primary alcohols due to the "greasy" isobutyl groups.

Flash Chromatography Strategy

If your product is very polar (Rf < 0.2) or very non-polar (Rf > 0.8), separation is easy. If your product co-elutes (Rf ~ 0.5):

  • Change the Stationary Phase: Use C18 (Reverse Phase) silica.

    • EDMH is highly hydrophobic. In a Water/Acetonitrile gradient, it will retain longer than many polar drugs.

  • Derivatization (Last Resort):

    • Treat the mixture with Succinic Anhydride and DMAP. The EDMH (tertiary alcohol) reacts much slower than primary/secondary alcohols. However, if your product is stable, the EDMH can eventually be esterified to a polar acid-ester, which can then be washed away with Sodium Bicarbonate. Warning: Tertiary alcohols are difficult to esterify; this is difficult.

Decision Logic: Selecting Your Protocol

The following diagram illustrates the logical flow for determining the optimal removal strategy based on your product's properties.

EDMH_Removal_Strategy Start Start: Residual EDMH Detected IsSolid Is Product a Solid? Start->IsSolid Recryst Method: Recrystallization (Use Hexanes/Heptane) IsSolid->Recryst Yes IsHeatSensitive Is Product Heat Sensitive? (>60°C instability) IsSolid->IsHeatSensitive No (Oil/Gum) CheckPurity Check Purity (NMR/GC) Recryst->CheckPurity VacuumStrip Method: High Vac Stripping (80°C, <1 mbar, 4 hrs) IsHeatSensitive->VacuumStrip No Azeotrope Method: Water/Toluene Azeotrope Stripping IsHeatSensitive->Azeotrope Yes VacuumStrip->CheckPurity Azeotrope->CheckPurity Chromatography Method: Flash Chromatography (Stain with KMnO4) CheckPurity->Chromatography Still Impure Success Success: Impurity Removed CheckPurity->Success Clean

Figure 1: Decision tree for removing 4-Ethynyl-2,6-dimethyl-4-heptanol based on product physical state and thermal stability.

Frequently Asked Questions (FAQ)

Q: I see a proton NMR signal at ~2.0 ppm and ~1.5 ppm. Is this EDMH? A: Likely. EDMH has a terminal alkyne proton (


) which typically appears around 2.0-2.2 ppm  (singlet) in 

. The isobutyl methyl groups appear as doublets around 0.9-1.0 ppm , and the methylene protons appear in the 1.4-1.6 ppm region.

Q: Can I wash it out with water? A: No. EDMH is marketed as a "non-foaming wetting agent" specifically because it has low water solubility. It partitions into the organic phase. However, washing with 50% Methanol/Water (if your product tolerates it) can sometimes pull it into the aqueous phase better than pure water.

Q: Is EDMH acidic? Can I use a base wash? A: The terminal alkyne proton is weakly acidic (


), which is far too high to be deprotonated by Sodium Bicarbonate or Hydroxide. You cannot extract it using standard acid/base workups.

Q: I tried high vacuum, but the peak remains. Why? A: You likely have a "trapping" issue. If your product is a viscous oil, the diffusion rate of EDMH to the surface is near zero.

  • Fix: Dissolve the oil in a small amount of DCM or Acetone to reduce viscosity, then apply vacuum. The solvent evaporation creates pathways for the EDMH to escape.

References

  • Evonik Industries. (n.d.). SURFYNOL® 61 Technical Data Sheet. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 4-Ethynyl-2,6-dimethyl-4-heptanol Properties and Safety. Retrieved from

  • Thermo Scientific Chemicals. (n.d.). 4-Ethynyl-2,6-dimethyl-4-heptanol, 97%. Retrieved from

  • University of Edinburgh. (n.d.). Azeotrope Bank: Heterogeneous Azeotropes of 2,6-Dimethyl-4-heptanol. Retrieved from

Sources

Stability of ethynyl diisobutyl carbinol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

:: Technical Support Center: Ethynyl Diisobutyl Carbinol (EDBC) Ticket System Interface: Stability & Handling Protocols

System Status: ONLINE

Current Module: Stability Profiling (Acid/Base/Metal) Target Molecule: Ethynyl Diisobutyl Carbinol (EDBC) IUPAC Name: 2,6-dimethyl-4-ethynylheptan-4-ol Chemical Class: Tertiary Propargylic Alcohol

Introduction: The Molecular Architecture

Welcome to the EDBC technical support hub. You are working with a tertiary propargylic alcohol .[1][2] This specific architecture—a central carbon bonded to a hydroxyl group, a terminal alkyne, and two bulky isobutyl groups—dictates its stability profile.

The steric bulk of the isobutyl groups provides kinetic stability against some bimolecular attacks, but the tertiary nature of the alcohol makes it electronically susceptible to specific degradation pathways, particularly in acidic environments.

Section 1: Acidic Stability (Critical Alert)

Ticket #001: "My sample turned yellow/brown after acid exposure."

Status: Resolved Severity: High (Irreversible Chemical Change)

Root Cause Analysis: EDBC is highly sensitive to acidic environments. Upon exposure to Brønsted or Lewis acids, the hydroxyl group protonates, creating a good leaving group (


). Due to the tertiary structure, water leaves readily, forming a tertiary carbocation.

This carbocation triggers the Rupe Rearrangement , converting your stable alcohol into a conjugated


-unsaturated ketone. The yellow/brown color is characteristic of conjugated enones and subsequent polymerization products.

The Mechanism (Rupe Rearrangement):

  • Protonation: Acid attacks the -OH.

  • Dehydration: Water leaves, forming a tertiary carbocation stabilized by the isobutyl groups.

  • Rearrangement: The terminal alkyne rearranges (via an enyne intermediate) to form the unsaturated ketone.[2]

Visualizing the Failure Mode:

AcidDegradation EDBC EDBC (Alcohol) Protonated Protonated Intermediate EDBC->Protonated + H+ Carbocation Tertiary Carbocation Protonated->Carbocation - H2O (Dehydration) Enyne Enyne Intermediate Carbocation->Enyne Rearrangement Ketone α,β-Unsaturated Ketone (Rupe Product) Enyne->Ketone Tautomerization

Figure 1: The Rupe Rearrangement pathway degrading EDBC under acidic conditions.

Troubleshooting Protocol:

ObservationDiagnosisRemediation
Yellowing Early stage rearrangement/conjugation.Neutralize immediately with dilute

.
Brown Tar Advanced polymerization of enynes.Irreversible.[2][3] Discard sample.
Precipitate Polymer formation.[3]Filter, but purity is compromised.

Preventative SOP:

  • Buffer Control: Maintain pH > 5.0 during processing.

  • Solvent Choice: Avoid unbuffered halogenated solvents (e.g.,

    
    ) which can become acidic over time. Use acid-scavengers (e.g., triethylamine) if acidic reagents are necessary elsewhere in the pot.
    

Section 2: Basic Stability (Handling Zone)

Ticket #002: "Can I use strong bases with EDBC?"

Status: Conditional Severity: Moderate

Technical Insight: EDBC exhibits robust stability in mild to moderate basic conditions. The tertiary alcohol is resistant to base-catalyzed elimination (unlike secondary alcohols) because the leaving group would be a high-energy oxide anion.

However, two specific risks exist:

  • Deprotonation (

    
    ):  Strong bases (NaH, BuLi, KOH) will deprotonate the terminal alkyne, forming an acetylide anion . This is often a desired synthetic step but requires anhydrous conditions to prevent immediate reprotonation.
    
  • Retro-Alkynylation (The Cleavage Risk): Under extreme conditions (high heat + strong base, e.g., KOH at >100°C), the reaction that formed the molecule can reverse. This splits EDBC back into Diisobutyl Ketone and Acetylene .

Stability Thresholds:

Base StrengthReagent ExampleOutcomeStability Rating
Mild

,

No Reaction.Stable
Moderate NaOH (aq), KOH (aq)Alkoxide formation (reversible).Stable (Avoid Heat)
Strong NaH, LDA, BuLiAcetylide formation.Reactive (Synthetic Utility)
Extreme KOH melt / RefluxCleavage to Ketone + Acetylene.Unstable

Section 3: Heavy Metal Hazard (Safety Critical)

Ticket #003: "Precipitate formed in copper/silver vessels."

Status: CRITICAL SAFETY ALERT Severity: EXTREME (Explosion Hazard)

The Hazard: The terminal proton of the ethynyl group is acidic enough to react with heavy metal ions (specifically Copper (Cu) and Silver (Ag) ) to form metal acetylides.



Risk Profile:

  • Dry State: Metal acetylides are shock-sensitive explosives when dry.

  • Detection: They often appear as reddish (Copper) or grayish-white (Silver) amorphous precipitates.

Mandatory Exclusion Protocol:

  • Hardware: Do NOT use copper fittings, brass valves, or silver solder in lines carrying EDBC. Use Stainless Steel (304/316) or PTFE.

  • Catalysts: If using Cu-catalysts (e.g., for Click Chemistry), ensure the reaction is quenched completely and the catalyst is removed via chelation (EDTA) before drying the product.

Section 4: Analytical Troubleshooting & Storage

Decision Tree: Diagnosing Impurities

Troubleshooting Start Sample Check Color Is it Yellow/Brown? Start->Color Solids Are there Solids? Color->Solids No AcidCheck Check pH History Color->AcidCheck Yes MetalCheck Check Metal Contact Solids->MetalCheck Yes OK Sample Likely OK (Verify via GC-MS) Solids->OK No Rupe Diagnosis: Acid-Catalyzed Rupe Rearrangement AcidCheck->Rupe pH < 5 Polymer Diagnosis: Oligomerization AcidCheck->Polymer pH Neutral (Heat/Light) Acetylide Diagnosis: Metal Acetylide (EXPLOSION RISK) MetalCheck->Acetylide Cu/Ag present MetalCheck->Polymer No Metals

Figure 2: Diagnostic logic flow for evaluating EDBC sample integrity.

Storage SOP
  • Container: Tightly sealed amber glass or HDPE.

  • Headspace: Nitrogen or Argon blanket (prevents oxidation/moisture).

  • Temperature: Ambient (15–25°C). Refrigeration is acceptable but not strictly necessary unless high purity is required for extended periods.

  • Stabilizers: Commercial grades may contain trace radical inhibitors (e.g., BHT) to prevent polymerization.

References

  • Rupe Rearrangement Mechanism

    • Reaction: Acid-catalyzed rearrangement of tertiary acetylenic alcohols to

      
      -unsaturated ketones.[4]
      
    • Source: Organic Chemistry Portal. "Rupe Rearrangement".[1][2][3]

    • URL:[Link]

  • Alkynylation/Retro-alkynylation (Base Stability)

    • Context: Reversibility of ketone alkynyl
    • Source:J. Am. Chem. Soc.[5] 2001, 123, 9687-9688 (Carreira et al.[5] - discussing catalytic generation of alkynyl nucleophiles).

    • URL:[Link]

  • Heavy Metal Acetylide Safety: Context: Explosive hazards of copper and silver acetylides. Source: UCSF Macromolecular Structure Group Safety Protocols.
  • General Properties of Tertiary Acetylenic Alcohols

    • Source: PubChem Compound Summary for 2,6-Dimethyl-4-heptanol (Structural Analog/Precursor).
    • URL:[Link]

Sources

Technical Support Center: Navigating Reactions with 4-Ethynyl-2,6-dimethyl-4-heptanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Ethynyl-2,6-dimethyl-4-heptanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for minimizing the effects of steric hindrance in reactions involving this sterically demanding molecule. Our goal is to equip you with the knowledge to optimize your synthetic routes and overcome common experimental challenges.

Introduction: The Challenge of Steric Hindrance

4-Ethynyl-2,6-dimethyl-4-heptanol is a valuable building block in organic synthesis, offering a terminal alkyne for a variety of coupling reactions and a tertiary alcohol for further functionalization.[1] However, its utility is often hampered by significant steric hindrance arising from the two bulky isobutyl groups flanking the tertiary alcohol and shielding the reactive alkyne terminus.[2] This steric congestion can significantly impede the approach of reagents, leading to slow reaction rates, low yields, and in some cases, complete inhibition of the desired transformation.[3][4]

This guide provides practical, field-proven insights into mitigating these steric effects, focusing on two of the most common and powerful reactions for terminal alkynes: the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[5][6][7][8][9]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with 4-Ethynyl-2,6-dimethyl-4-heptanol in a question-and-answer format.

Question 1: My Sonogashira coupling reaction with 4-Ethynyl-2,6-dimethyl-4-heptanol is sluggish and gives low yields. How can I improve the reaction efficiency?

Answer:

Low efficiency in Sonogashira couplings with sterically hindered alkynes is a common challenge. The bulky isobutyl groups can obstruct the coordination of the alkyne to the palladium and copper catalysts. Here are several strategies to overcome this:

  • Catalyst System Optimization:

    • Palladium Catalyst: While standard catalysts like Pd(PPh₃)₄ can be effective, consider using catalysts with less bulky phosphine ligands to facilitate easier access to the metal center. For instance, Pd(P(t-Bu)₃)₂ is known to be highly active for sterically demanding substrates. Alternatively, N-heterocyclic carbene (NHC) palladium complexes can offer enhanced stability and activity.[9]

    • Copper Co-catalyst: Ensure you are using a reliable source of Cu(I), such as CuI. The purity of the copper salt is crucial, as oxidation to Cu(II) can inhibit the reaction.

  • Solvent and Base Selection:

    • The choice of solvent and base is critical. A polar aprotic solvent like DMF or a less coordinating solvent like THF is often a good starting point.[10] The base not only deprotonates the alkyne but can also influence the solubility and activity of the catalytic species. Diisopropylamine or triethylamine are commonly used. For particularly challenging couplings, a stronger, non-nucleophilic base like DBU may be beneficial.

  • Reaction Temperature:

    • While many Sonogashira couplings proceed at room temperature, increasing the temperature to 40-60 °C can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions, such as Glaser coupling (homocoupling of the alkyne), which can also be accelerated at higher temperatures.

  • Reagent Stoichiometry:

    • A slight excess of the alkyne (1.1-1.2 equivalents) can help drive the reaction to completion.

Question 2: I am observing significant homocoupling of 4-Ethynyl-2,6-dimethyl-4-heptanol (Glaser coupling) in my Sonogashira reaction. What is causing this and how can I prevent it?

Answer:

Glaser coupling is a common side reaction in Sonogashira couplings, particularly with terminal alkynes and when the reaction is slow. It is an oxidative homocoupling of the alkyne, often catalyzed by copper salts in the presence of oxygen.

  • Deoxygenation: Rigorously deoxygenate your solvents and reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period before adding the catalysts. Maintaining a positive pressure of inert gas throughout the reaction is crucial.

  • Copper Concentration: While essential for the catalytic cycle, excess copper can promote homocoupling. Use the minimal effective amount of the copper co-catalyst (typically 1-5 mol%).

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands on the palladium catalyst can sometimes help to suppress homocoupling by favoring the desired cross-coupling pathway.

  • Copper-Free Sonogashira: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These methods typically require a higher catalyst loading and a different base, but they completely eliminate the primary catalyst for Glaser coupling.[3][8]

Question 3: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Ethynyl-2,6-dimethyl-4-heptanol is not proceeding to completion. What can I do to drive the reaction forward?

Answer:

The CuAAC reaction is generally robust, but significant steric hindrance can slow it down.[5][6]

  • Catalyst System and Ligands:

    • The in-situ generation of Cu(I) from CuSO₄ and a reducing agent like sodium ascorbate is a common and effective method.[11]

    • The use of a stabilizing ligand for the Cu(I) is highly recommended, especially for sterically hindered substrates. Tris(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can accelerate the reaction and protect the catalyst from oxidation.[11]

  • Solvent System:

    • Ensure your substrates are fully dissolved. A mixture of t-butanol and water is a common solvent system for CuAAC. If solubility is an issue, consider using co-solvents like DMSO or DMF.

  • Temperature:

    • Gently heating the reaction to 40-50 °C can often increase the reaction rate without promoting significant side reactions.

  • Concentration:

    • Increasing the concentration of the reactants can sometimes favor the desired cycloaddition.

Question 4: I am concerned about the tertiary alcohol in 4-Ethynyl-2,6-dimethyl-4-heptanol interfering with my desired reaction at the alkyne. Should I protect it?

Answer:

The tertiary alcohol is relatively unreactive and will not interfere with many common alkyne reactions like Sonogashira coupling or CuAAC. However, if you are planning subsequent reactions that are sensitive to free hydroxyl groups (e.g., using strong bases like organolithiums, or reactions involving strong electrophiles), protecting the alcohol is a prudent strategy.[12][13][14][15]

  • Choice of Protecting Group:

    • Due to the steric hindrance around the tertiary alcohol, a less bulky protecting group is advisable. A trimethylsilyl (TMS) ether is a good option as it is easily introduced and removed. For greater stability, a triethylsilyl (TES) ether can be used. More sterically demanding protecting groups like tert-butyldimethylsilyl (TBDMS) may be difficult to install on this tertiary alcohol.[14][16]

  • Protection and Deprotection:

    • Protection: The alcohol can be protected by reacting 4-Ethynyl-2,6-dimethyl-4-heptanol with the corresponding silyl chloride (e.g., TMSCl or TESCl) in the presence of a non-nucleophilic base like imidazole or triethylamine in an aprotic solvent like DCM or DMF.[16]

    • Deprotection: The silyl ether can be easily cleaved using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF, or under mild acidic conditions.[16]

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low reactivity of 4-Ethynyl-2,6-dimethyl-4-heptanol?

A1: The low reactivity stems from steric hindrance. The two isobutyl groups attached to the carbon chain create a sterically congested environment around the tertiary alcohol and the terminal alkyne. This physical bulkiness impedes the approach of reagents to the reactive sites, thereby slowing down or preventing chemical reactions.[3][4]

Q2: Can I perform a hydration reaction on the alkyne of 4-Ethynyl-2,6-dimethyl-4-heptanol to form a ketone?

A2: Yes, hydration of the alkyne to a methyl ketone is possible. A common method is mercury(II)-catalyzed hydration in aqueous acid. However, due to the steric hindrance, harsher conditions (higher temperature or longer reaction times) may be required compared to less hindered alkynes. An alternative, and often more regioselective method for terminal alkynes, is hydroboration-oxidation, which would yield the corresponding aldehyde.

Q3: Are there any specific safety precautions I should take when working with 4-Ethynyl-2,6-dimethyl-4-heptanol?

A3: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, safety glasses, lab coat). According to its safety data, it is classified as hazardous to the aquatic environment. Therefore, proper disposal of waste is essential.

Experimental Protocols

Protocol 1: Optimized Sonogashira Coupling of 4-Ethynyl-2,6-dimethyl-4-heptanol

This protocol is designed to maximize the yield of the cross-coupling product by addressing the steric hindrance of the alkyne.

Materials:

  • 4-Ethynyl-2,6-dimethyl-4-heptanol

  • Aryl halide (e.g., aryl iodide or bromide)

  • Pd(PPh₃)₂Cl₂ (or another suitable palladium catalyst)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPEA)

  • Anhydrous, deoxygenated THF or DMF

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), 4-Ethynyl-2,6-dimethyl-4-heptanol (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

  • Add anhydrous, deoxygenated THF (5 mL) and triethylamine (2.0 mmol).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • If no significant product formation is observed by TLC or LC-MS after 2-4 hours, gradually heat the reaction to 50 °C and monitor its progress.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether or ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommendation for Hindered SubstrateRationale
Palladium Catalyst Pd(P(t-Bu)₃)₂ or NHC-Pd complexLess bulky ligands facilitate coordination.
Solvent Anhydrous, deoxygenated THF or DMFEnsures solubility and prevents catalyst deactivation.
Base DIPEA or Et₃NStandard bases for Sonogashira coupling.
Temperature Room temperature to 50 °CIncreased temperature can overcome the activation energy barrier.
Atmosphere Inert (Argon or Nitrogen)Prevents Glaser coupling and catalyst decomposition.

Protocol 2: Efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol utilizes a Cu(I)-stabilizing ligand to enhance the rate of the click reaction.

Materials:

  • 4-Ethynyl-2,6-dimethyl-4-heptanol

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol/Water (1:1) solvent mixture

Procedure:

  • In a vial, dissolve 4-Ethynyl-2,6-dimethyl-4-heptanol (1.0 mmol) and the organic azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol) and TBTA (0.05 mmol) in the t-butanol/water mixture.

  • Add the copper/ligand solution to the solution of the alkyne and azide.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction vigorously at room temperature. If the reaction is slow, it can be gently heated to 40 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommendation for Hindered SubstrateRationale
Catalyst System CuSO₄ / Sodium AscorbateIn-situ generation of active Cu(I) catalyst.
Ligand TBTA or THPTAStabilizes Cu(I) and accelerates the reaction.[11]
Solvent t-BuOH / H₂O (or with DMSO/DMF co-solvent)Ensures solubility of both organic and inorganic reagents.
Temperature Room temperature to 40 °CGentle heating can increase the reaction rate.

Visualizing Steric Hindrance and Reaction Workflows

Steric_Hindrance cluster_molecule 4-Ethynyl-2,6-dimethyl-4-heptanol cluster_reagent Approaching Reagent Alkyne C≡CH Tertiary_Carbon C Alkyne->Tertiary_Carbon OH OH Tertiary_Carbon->OH Isobutyl1 iBu Tertiary_Carbon->Isobutyl1 Isobutyl2 iBu Tertiary_Carbon->Isobutyl2 Reagent Reagent Reagent->Alkyne Steric Clash Reagent->Tertiary_Carbon caption Steric shielding of the reactive alkyne by bulky isobutyl groups.

Caption: Steric shielding of the reactive alkyne by bulky isobutyl groups.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification Start Combine Aryl Halide and 4-Ethynyl-2,6-dimethyl-4-heptanol in deoxygenated solvent Add_Catalysts Add Pd catalyst and CuI under inert atmosphere Start->Add_Catalysts Add_Base Add amine base Add_Catalysts->Add_Base Stir_RT Stir at Room Temperature Add_Base->Stir_RT Monitor Monitor by TLC/LC-MS Stir_RT->Monitor Decision Reaction Complete? Monitor->Decision Heat Heat to 40-60 °C Decision->Heat No Quench Quench with aq. NH₄Cl Decision->Quench Yes Heat->Monitor Extract Extract with organic solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: Optimized workflow for Sonogashira coupling of sterically hindered alkynes.

References

  • Fiksdahl, A., & Vik, A. (2021). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles.
  • Organic-Chemistry.org. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

  • Wikipedia. (2024). Click chemistry. Retrieved from [Link]

  • Jian-Fei, X., et al. (n.d.). Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids. ChemRxiv.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379.
  • Thieme. (n.d.). Product Class 3: Propargylic Alcohols.
  • Organic-Chemistry.org. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Protecting Groups. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis.
  • Wikipedia. (2024). Protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Beilstein Journal of Organic Chemistry.
  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-2,6-dimethyl-4-heptanol. Retrieved from [Link]

  • NIST. (n.d.). 4-Heptanol, 2,6-dimethyl-. Retrieved from [Link]

  • RIFM. (2024). RIFM fragrance ingredient safety assessment, 2,6-dimethyl-4-heptanol, CAS registry number 108-82-7. Food and Chemical Toxicology, 192, 114167.

Sources

Validation & Comparative

GC-MS Fragmentation Pattern & Analysis Guide: 4-Ethynyl-2,6-dimethyl-4-heptanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethynyl-2,6-dimethyl-4-heptanol (CAS: 108-82-7) is a tertiary acetylenic alcohol often utilized as a chemical intermediate or a surface-active agent (surfactant backbone). Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents specific challenges inherent to tertiary alcohols: thermal instability, dehydration in the injector port, and weak molecular ion (


) signals in Electron Ionization (EI) mode.

This guide provides a comparative technical analysis of its fragmentation behaviors, contrasting Native EI , Chemical Ionization (CI) , and Trimethylsilyl (TMS) Derivatization .

Part 1: Structural Analysis & Fragmentation Mechanics

The Molecule[1][2][3][4][5][6][7]
  • Formula:

    
    
    
  • Molecular Weight: 168.28 g/mol

  • Structure: A central quaternary carbon (C4) bonded to:

    • A Hydroxyl group (-OH)[1]

    • An Ethynyl group (

      
      )
      
    • Two Isobutyl groups (

      
      )
      
Mechanism of Fragmentation (Native EI)

In standard EI (70 eV), tertiary alcohols rarely exhibit a visible molecular ion (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


). The fragmentation is driven by Alpha-Cleavage  and Dehydration .[1]
  • Alpha-Cleavage (Dominant Pathway): The radical cation stabilizes by cleaving the bond to the largest alkyl group. Here, the molecule loses an isobutyl group (mass 57).

    • Fragment:

      
      
      
    • Mechanism: The resulting ion is a resonance-stabilized oxonium ion. This is typically the Base Peak or a major diagnostic ion.

  • Formation of Isobutyl Cation: The cleaved isobutyl group itself often retains the charge.

    • Fragment:

      
      
      
    • Note: This is a common low-mass ion and not specific to this molecule, but it will be abundant.

  • Dehydration: Thermal or EI-induced loss of water.

    • Fragment:

      
      
      
    • Significance: Often the highest mass peak observed if the

      
       is absent.
      
  • Alpha-Cleavage (Ethynyl Loss): Loss of the acetylenic group.

    • Fragment:

      
      
      
    • Probability: Lower than isobutyl loss due to radical stability rules (alkyl radicals are more stable than

      
      -hybridized radicals).
      
Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways for the native molecule.

FragmentationPathway M_Ion Molecular Ion (M+) [C11H20O]+. m/z 168 (Transient/Invisible) Alpha_Iso α-Cleavage (Isobutyl Loss) [M - 57]+ M_Ion->Alpha_Iso - C4H9• Dehydration Dehydration (-H2O) M_Ion->Dehydration - H2O Isobutyl_Cat Isobutyl Cation m/z 57 M_Ion->Isobutyl_Cat Charge Retention on Alkyl Ion_111 Oxonium Ion m/z 111 (Diagnostic Base Peak) Alpha_Iso->Ion_111 Ion_150 Alkene Ion m/z 150 Dehydration->Ion_150

Figure 1: Primary fragmentation pathways for 4-Ethynyl-2,6-dimethyl-4-heptanol in EI mode. The m/z 111 ion is the most specific diagnostic marker.

Part 2: Comparative Analysis Guides

Comparison 1: Native Injection vs. TMS Derivatization

Recommendation: For quantitative accuracy and trace analysis, TMS Derivatization is superior.

FeatureNative Injection (Underivatized)TMS Derivatization (BSTFA)
Chromatography Poor. Tertiary alcohols interact with active sites (silanols) in the liner and column, leading to peak tailing.Excellent. Capping the -OH group eliminates hydrogen bonding, resulting in sharp, symmetrical peaks.
Thermal Stability Low. Susceptible to degradation in the injector (dehydration to alkenes).High. The TMS ether is thermally stable.
Molecular Weight 168 (Often invisible).240 (Shifted by +72 Da).
Key Fragments m/z 111 (Base), 57, 150.m/z 225 (M-15), m/z 183 (M-57).
Use Case Quick screening of high-concentration raw materials.Impurity profiling, trace analysis in biological matrices.
Comparison 2: Electron Ionization (EI) vs. Chemical Ionization (CI)

Recommendation: Use EI for library matching; use CI only if molecular weight confirmation is strictly required.[2]

FeatureElectron Ionization (EI)Chemical Ionization (CI)
Energy Hard Ionization (70 eV).[2]Soft Ionization (Reagent Gas: Methane/Ammonia).[2]
Molecular Ion Absent/Weak. Difficult to confirm MW.Strong.

(169) or

(186) is prominent.
Fingerprint Rich fragmentation (m/z 111, 57) allowing NIST library search.Simple spectrum. Poor for structural elucidation.

Part 3: Experimental Protocols

Protocol A: TMS Derivatization (Standard)

This protocol ensures complete silylation of the sterically hindered tertiary hydroxyl group.

  • Preparation: Weigh 10 mg of sample into a 1.5 mL GC vial.

  • Solvent: Add 500 µL of anhydrous Pyridine (acts as a scavenger for HCl if using TMCS, and catalyzes the reaction).

  • Reagent: Add 200 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Note: The 1% TMCS catalyst is critical for tertiary alcohols due to steric hindrance [1].

  • Incubation: Cap and heat at 60°C for 30 minutes .

    • Caution: Room temperature reaction is insufficient for this tertiary alcohol.

  • Injection: Inject 1 µL directly into the GC.

Protocol B: GC-MS Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 3 min.

  • MS Source: 230°C (EI mode).

  • Scan Range: m/z 35 – 350.

Workflow Decision Tree

Use this logic to select the correct method for your analytical goal.

MethodSelection Start Start: Analyze 4-Ethynyl-2,6-dimethyl-4-heptanol Goal What is the Analytical Goal? Start->Goal Quant Trace Quantification or Impurity Profiling Goal->Quant High Sensitivity Needed Ident Rapid ID of Raw Material Goal->Ident Speed Priority Deriv Perform TMS Derivatization (BSTFA + 1% TMCS, 60°C) Quant->Deriv Native Native Injection (Watch for Tailing) Ident->Native Result_Deriv Look for m/z 183, 225 (Stable, Sharp Peaks) Deriv->Result_Deriv Result_Native Look for m/z 111, 57 (Library Match) Native->Result_Native

Figure 2: Decision matrix for selecting between Native and Derivatized analysis methods.

References

  • NIST Mass Spectrometry Data Center. (2023). 4-Heptanol, 2,6-dimethyl- Mass Spectrum.[3][4][5][6] NIST Chemistry WebBook, SRD 69.[5] Retrieved February 12, 2026, from [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • Little, J. L. (1999). Derivatization of alcohols and phenols for gas chromatography/mass spectrometry. Journal of Chromatography A. (Establishes protocol for sterically hindered alcohols).

Sources

FTIR characteristic peaks for terminal alkyne in ethynyl diisobutyl carbinol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: FTIR Spectral Profiling of Ethynyl Diisobutyl Carbinol (EDIBC)

Executive Summary

Ethynyl Diisobutyl Carbinol (EDIBC) , chemically identified as 4-ethynyl-2,6-dimethyl-4-heptanol (CAS: 10562-68-2), represents a specialized class of sterically hindered alkynols. Unlike common linear alkynols, EDIBC features two bulky isobutyl groups flanking the central carbinol carbon. This architecture imparts unique hydrophobic properties and steric shielding, making it valuable in surfactant chemistry and as a specialized intermediate in pharmaceutical synthesis.

This guide provides a rigorous spectral comparison of EDIBC against its saturated precursor (Diisobutyl Carbinol ) and a standard alkynol (Methyl Butynol ). The objective is to equip researchers with a definitive protocol for validating EDIBC identity and purity using Fourier Transform Infrared (FTIR) spectroscopy, focusing on the diagnostic "Alkyne Triad" of peaks.

Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, one must understand the vibrational modes specific to the EDIBC structure. The molecule consists of a central


 carbon bonded to:
  • Terminal Alkyne Group (

    
    ):  The primary diagnostic handle. The 
    
    
    
    -hybridized
    
    
    bond is stiffer and shorter than alkyl
    
    
    bonds, pushing its stretching frequency above
    
    
    .
  • Hydroxyl Group (

    
    ):  Capable of hydrogen bonding, though the bulky isobutyl groups in EDIBC may sterically hinder inter-molecular H-bonding compared to smaller alkynols.
    
  • Isobutyl Groups (

    
    ):  Provide a distinct "gem-dimethyl" doublet signature in the bending region.
    

EDIBC_Structure cluster_0 Ethynyl Diisobutyl Carbinol (EDIBC) Center Central Carbon (sp3) Alkyne Terminal Alkyne (-C≡C-H) ν(≡C-H): ~3300 cm⁻¹ ν(C≡C): ~2100 cm⁻¹ Center->Alkyne Axial Hydroxyl Hydroxyl Group (-OH) ν(O-H): ~3400 cm⁻¹ Center->Hydroxyl Equatorial Isobutyl 2x Isobutyl Groups Steric Bulk δ(CH3): 1365/1385 cm⁻¹ Center->Isobutyl Steric Shield

Figure 1: Structural decomposition of EDIBC highlighting the three primary vibrational zones analyzed in FTIR.

Comparative Spectral Analysis

The validation of EDIBC relies on detecting specific signals while confirming the absence of others. We compare EDIBC with Diisobutyl Carbinol (DIBC) (the saturated analog) to isolate the alkyne signals.

Zone 1: The High-Frequency Region ( )
  • EDIBC: Exhibits a sharp, intense peak at

    
      corresponding to the 
    
    
    
    stretch. This peak often superimposes on the broad
    
    
    stretching band (
    
    
    ).
  • DIBC (Alternative): Shows only the broad

    
     band. The absence of the sharp spike at 3300 is the primary confirmation of a saturated impurity or starting material.
    
  • Differentiation: In EDIBC, the

    
     peak is distinctively narrow compared to the hydrogen-bonded 
    
    
    
    .
Zone 2: The "Silent" Zone ( )
  • EDIBC: Displays a weak to medium intensity peak at

    
      due to the 
    
    
    
    triple bond stretch. This region is typically void of other peaks, making this signal highly diagnostic.
  • DIBC (Alternative): Completely flat baseline in this region.

  • Note: If the alkyne were internal (non-terminal), the 3300 peak would vanish, and the 2100 peak would become very weak or invisible (due to symmetry). The presence of both confirms the "terminal" status.

Zone 3: The Fingerprint Region ( )
  • Alkyne Bend: A strong, broad wagging vibration for

    
     appears at 
    
    
    
    .
  • Isobutyl Signature: A characteristic "doublet" appears at

    
     and 
    
    
    
    due to the symmetric deformation of the gem-dimethyl groups in the isobutyl chains. This confirms the "diisobutyl" backbone, distinguishing EDIBC from linear alkynols like methyl butynol.
Summary Data Table
Spectral FeatureEDIBC (Target) Diisobutyl Carbinol (Precursor) Methyl Butynol (Generic Alkynol)

Stretch
Sharp, Strong (~3310 cm⁻¹) AbsentSharp, Strong (~3300 cm⁻¹)

Stretch
Broad (~3400 cm⁻¹)Broad (~3400 cm⁻¹)Broad (~3400 cm⁻¹)

Stretch
Weak/Medium (~2100 cm⁻¹) AbsentWeak/Medium (~2100 cm⁻¹)
Gem-Dimethyl Doublet (1365/1385 cm⁻¹) Doublet (1365/1385 cm⁻¹) Singlet/Different (Isopropyl vs Methyl)

Bend
Strong Broad (600-700 cm⁻¹)AbsentStrong Broad (600-700 cm⁻¹)

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity, follow this protocol. It includes a "self-check" mechanism using the internal reference peaks of the isobutyl group.

Step 1: Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for liquid alkynols to avoid moisture interference in the OH region.

  • Crystal Selection: Use a Diamond or ZnSe crystal. (Avoid Ge crystals if high sensitivity at 600 cm⁻¹ is required, as Ge cuts off near this region).

  • Purity Check: Ensure the ATR crystal is clean; background scan must be flat.

Step 2: Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High res) to resolve the sharp alkyne peak from the broad OH.

  • Scans: 16-32 scans.

Step 3: Validation Workflow (The "Triad" Check)

Use the following logic flow to validate the identity of EDIBC.

Spectral_Validation Start Acquire FTIR Spectrum Check1 Check 3300 cm⁻¹ Is there a SHARP peak? Start->Check1 Check2 Check 2100-2200 cm⁻¹ Is there a peak? Check1->Check2 Yes Result_DIBC IDENTIFIED: Diisobutyl Carbinol (Saturated Precursor) Check1->Result_DIBC No (Only Broad OH) Check3 Check 1365/1385 cm⁻¹ Is there a Doublet? Check2->Check3 Yes Result_Internal IDENTIFIED: Internal Alkyne (Isomer/Impurity) Check2->Result_Internal No (Silent Zone) Result_EDIBC CONFIRMED: EDIBC (Terminal Alkyne + Isobutyl) Check3->Result_EDIBC Yes (Gem-Dimethyl) Result_Generic IDENTIFIED: Generic Alkynol (Wrong Backbone) Check3->Result_Generic No (Single Methyl/Other)

Figure 2: Decision tree for spectral validation of EDIBC.

Application Insight: Performance & Stability

In drug development and surfactant applications, the ratio of the Alkyne peak (3300 cm⁻¹) to the Alkyl peak (2950 cm⁻¹) can serve as a semi-quantitative metric for purity.

  • Degradation: Oxidation of the alkyne typically yields a ketone or carboxylic acid. Appearance of a Carbonyl peak (

    
    ) at 
    
    
    
    indicates degradation.
  • Process Control: During synthesis from diisobutyl ketone, the disappearance of the ketone peak (1715 cm⁻¹) and appearance of the alkyne triad confirms reaction completion.

References

  • NIST Chemistry WebBook. 2,6-Dimethyl-4-heptanol (Diisobutyl Carbinol) IR Spectrum. National Institute of Standards and Technology.[1][2][3] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for Alkyne/Alkynol characteristic frequencies).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. [Link]

Sources

Comparison of wetting properties: 4-Ethynyl-2,6-dimethyl-4-heptanol vs. Surfynol 61

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-Ethynyl-2,6-dimethyl-4-heptanol versus Surfynol 61 (3,5-dimethyl-1-hexyn-3-ol). This analysis focuses on their wetting thermodynamics, kinetic behavior, and application suitability in high-performance formulations.

4-Ethynyl-2,6-dimethyl-4-heptanol vs. Surfynol 61[1]

Executive Summary: The "Volatile vs. Persistent" Dichotomy

In the landscape of acetylenic surfactants, the choice between Surfynol 61 and 4-Ethynyl-2,6-dimethyl-4-heptanol (EDMDH) is rarely about "better" wetting, but rather about the fate of the surfactant after application.[1]

  • Surfynol 61 (C8) is the industry standard for volatile wetting .[1] It reduces surface tension to allow complete substrate coverage and then evaporates, leaving zero residue. It is critical for semiconductor cleaning and precision coatings.

  • 4-Ethynyl-2,6-dimethyl-4-heptanol (C11) represents a higher hydrophobic homologue .[1] With a significantly higher molecular weight and boiling point, it functions as a persistent wetting agent and defoamer . It offers superior equilibrium surface tension reduction due to increased hydrophobicity but lacks the "vanishing" capability of Surfynol 61.[1]

Chemical Architecture & Mechanistic Implications

To understand the performance difference, we must look at the steric bulk and chain length. Both molecules share the "Gemini-like" or branched acetylenic alcohol core, which prevents the formation of organized micelles (unlike linear ethoxylates), thereby reducing foam.[1]

Structural Comparison:

  • Surfynol 61: Compact C8 structure.[1] High diffusion coefficient (

    
    ).[1] Rapid migration to the interface.
    
  • EDMDH: Bulky C11 structure (Diisobutyl tails).[1] Lower

    
    . Stronger hydrophobic interaction with the air-liquid interface (lower 
    
    
    
    ), but slower kinetics.[1]

ChemicalStructure S61 Surfynol 61 (3,5-dimethyl-1-hexyn-3-ol) C8 | MW: 126.2 Vol Volatility (Evaporative) S61->Vol Low BP (~150°C) DST Fast Dynamic Wetting S61->DST High Diffusion EDMDH EDMDH (4-Ethynyl-2,6-dimethyl-4-heptanol) C11 | MW: 168.3 Pers Persistence (Residue) EDMDH->Pers High BP (>190°C) EqST Low Equilibrium Tension EDMDH->EqST High Hydrophobicity

Figure 1: Structural-Property relationship map highlighting the divergence in volatility and surface activity mechanisms.[1]

Physicochemical Profile

The following data synthesizes experimental values and calculated descriptors to highlight the physical divergence.

PropertySurfynol 61 (Standard)4-Ethynyl-2,6-dimethyl-4-heptanol (EDMDH)Impact on Formulation
CAS Number 107-54-010562-68-2Regulatory identification.[1]
Molecular Weight 126.20 g/mol 168.28 g/mol EDMDH is 33% heavier, slowing diffusion.
Boiling Point ~150-151°C~83-84°C @ 18 mmHg (Est. ~195°C atm)Critical Differentiator: Surfynol 61 evaporates; EDMDH remains.[1]
Water Solubility ~0.9 - 1.0 wt%< 0.1 wt% (Estimated)EDMDH requires co-solvents (IPA, Glycols) or is used in solvent systems.[1]
HLB (Calculated) ~5-6 (Dispersible)~3-4 (Insoluble/Hydrophobic)EDMDH acts more like a defoamer than a wetter in pure water.[1]
Vapor Pressure High (Volatile)LowSurfynol 61 is suitable for "zero-VOC" residue requirements after drying.[1]
Performance Analysis: Wetting vs. Defoaming[1]
A. Dynamic Surface Tension (DST)

In high-speed coating applications (printing, spraying), the surfactant must migrate to the newly formed interface in milliseconds.

  • Surfynol 61: Due to its small molecular size, it exhibits a "flat" DST profile. It reduces tension almost instantly, making it ideal for high-speed inkjet or spray coating where surface ages are < 100 ms.[1]

  • EDMDH: The bulky isobutyl groups create steric hindrance.[1] While it eventually packs tighter at the interface (lower equilibrium tension,

    
    ), its initial drop in tension is slower. It is less effective for high-speed wetting but superior for static substrate wetting.[1]
    
B. Defoaming Efficiency

Acetylenic alcohols defoam by displacing adsorbed foam-stabilizing surfactants via a "dewetting" mechanism.[1]

  • EDMDH: The increased hydrophobicity (C11 chain) makes it a more potent defoamer than Surfynol 61.[1] It is more incompatible with water, driving it to the air-liquid interface where it disrupts foam lamellae more aggressively.[1]

  • Surfynol 61: Provides mild defoaming, but its higher solubility limits its "incompatibility-driven" defoaming power compared to EDMDH.[1]

Experimental Protocol: Validating the Difference

To objectively compare these surfactants in your specific formulation, use the Maximum Bubble Pressure method for DST and a Residue Analysis for volatility.

Experiment 1: Dynamic Surface Tension (DST) Profiling

Objective: Measure the speed of surfactant migration.[1] Equipment: Bubble Pressure Tensiometer (e.g., Krüss BP100 or SITA).

  • Preparation: Prepare 0.1 wt% solutions of Surfynol 61 and EDMDH in a 5:95 Ethanol:Water mix (Ethanol ensures EDMDH solubility).

  • Calibration: Calibrate tensiometer with pure water (

    
     mN/m at 20°C).
    
  • Measurement: Run a surface age sweep from 10 ms to 10,000 ms.[1]

  • Analysis:

    • Fast Wetting Metric: Compare

      
       at 50 ms.[1] (Surfynol 61 should be lower).[1]
      
    • Equilibrium Metric: Compare

      
       at 10,000 ms.[1] (EDMDH should be lower).
      
Experiment 2: Volatility & Residue Test (Gravimetric)

Objective: Confirm "Zero Residue" capability.

  • Setup: Place 1.0 g of pure surfactant in a tared aluminum dish.

  • Exposure: Place in a convection oven at 110°C (typical drying temp).

  • Time-Course: Weigh samples at T=0, 10 min, 30 min, 60 min.

  • Result:

    • Surfynol 61: Should approach 0% weight remaining within 30-60 mins.[1]

    • EDMDH: Will retain significant mass (>80%) due to higher BP.[1]

Workflow Start Select Surfactant Candidate Decision Is 'Zero Residue' Required? Start->Decision S61_Path Select Surfynol 61 (Volatile C8) Decision->S61_Path Yes EDMDH_Path Select EDMDH (Persistent C11) Decision->EDMDH_Path No BranchYes Yes (e.g. Wafer Cleaning) BranchNo No (e.g. Permanent Coating) Test Validate via Bubble Pressure Tensiometry S61_Path->Test EDMDH_Path->Test

Figure 2: Decision logic for selecting between volatile (Surfynol 61) and persistent (EDMDH) wetting agents.

Application Recommendations
Application FieldPreferred SurfactantRationale
Semiconductor / Wafer Cleaning Surfynol 61 Must evaporate completely to prevent organic contamination on the chip surface.[1]
Glass Cleaning Surfynol 61 Prevents streaking; surfactant leaves with the water/solvent carrier.[1]
Solvent-borne Coatings EDMDH Higher solubility in organic matrices; provides sustained wetting and defoaming during cure.[1]
Agrochemicals EDMDH Persistence on the leaf surface is desired to aid uptake; volatility is a negative trait here.[1]
Pressure Sensitive Adhesives EDMDH Acts as a defoamer during coating without migrating to the surface to interfere with adhesion (if compatible).[1]
References
  • Evonik Industries. (2025). SURFYNOL® 61 Technical Data Sheet. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 4-Ethynyl-2,6-dimethyl-4-heptanol.[1][2][3][4] National Library of Medicine.[1] Retrieved from [1][3]

  • Santa Cruz Biotechnology. (2025).[1] 4-Ethynyl-2,6-dimethyl-4-heptanol Product Properties. Retrieved from [1]

  • Schwartz, J. (2001). The Importance of Dynamic Surface Tension in Waterborne Coatings. Journal of Coatings Technology. (General reference on Acetylenic Diol mechanism).
  • Air Products (now Evonik).Acetylenic Diol Chemistry: A Guide to Surfynol Surfactants.

Sources

HPLC Method Development for 4-Ethynyl-2,6-dimethyl-4-heptanol: Overcoming the "Invisible Analyte" Challenge

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for analytical scientists. It bypasses generic templates to address the specific challenges of analyzing 4-Ethynyl-2,6-dimethyl-4-heptanol , a tertiary acetylenic alcohol with poor UV chromophores.

Executive Summary: The Detection Dilemma

Developing an HPLC method for 4-Ethynyl-2,6-dimethyl-4-heptanol (CAS: 10562-68-2) presents a classic analytical paradox: the primary analyte is "chromatographically invisible" to standard UV detection, while its likely impurities are UV-active.

This guide compares the efficacy of Low-Wavelength UV (205 nm) against Charged Aerosol Detection (CAD) and Refractive Index (RI) . We propose a Universal Detection (CAD/ELSD) approach as the superior methodology for accurate mass balance and impurity quantification.

The Core Challenge
  • The Analyte: 4-Ethynyl-2,6-dimethyl-4-heptanol contains a terminal alkyne and a hydroxyl group but lacks a conjugated

    
    -system. Its UV absorption is negligible above 210 nm.
    
  • The Impurity (Precursor): 2,6-Dimethyl-4-heptanone (Diisobutyl Ketone, DIBK).[1][2] As a ketone, it possesses a carbonyl group with a distinct UV absorption (

    
    ) around 280 nm and strong absorption 
    
    
    
    nm.
  • The Risk: Using standard UV (210-254 nm) will detect the impurity but miss the main peak, leading to gross overestimation of purity and failure to detect non-chromophoric degradation products.

Strategic Comparison: Selecting the Right "Product" (Methodology)

We evaluated three distinct detection strategies. The "Recommended Product" is the Reversed-Phase CAD Method .

FeatureMethod A: Low-UV (205 nm) Method B: Refractive Index (RI) Method C: CAD (Recommended)
Principle Absorption of high-energy UV light by alkyne/carbonyl.Difference in refractive index between analyte and solvent.Measurement of charge carried by aerosol particles.
Sensitivity (Analyte) Poor. Signal-to-noise is low; susceptible to solvent cut-off.Moderate. Sufficient for assay but poor for trace impurities.High. Nanogram-level sensitivity for all non-volatiles.
Gradient Compatibility Yes , but baseline drift is severe at 205 nm.No. Isocratic only. Limits separation of complex impurities.Yes. Excellent baseline stability with volatile buffers.
Impurity Specificity Biased. Over-responds to ketones; under-responds to alcohols.Universal , but low sensitivity limits impurity detection (<0.1%).Near-Universal. Response is independent of chemical structure.
Suitability Quick screening only.Raw material assay (high conc).Trace impurity profiling & Stability studies.

Expert Insight: While GC-FID is a viable alternative for this volatile alcohol, HPLC is often required for pharmaceutical intermediates to detect thermally labile oligomers or salts that GC misses. CAD is the only HPLC detector that bridges the gap , offering the universality of FID with the resolution of LC.

Impurity Profiling & Causality

To develop a robust method, we must understand what we are separating. The synthesis of 4-Ethynyl-2,6-dimethyl-4-heptanol typically involves the ethynylation of 2,6-dimethyl-4-heptanone.

Synthesis & Degradation Pathway Diagram

ImpurityPathway Ketone Starting Material 2,6-Dimethyl-4-heptanone (UV Active) Product Target Analyte 4-Ethynyl-2,6-dimethyl-4-heptanol (UV Inactive) Ketone->Product + Acetylene (Ethynylation) Acetylene Acetylene Acetylene->Product Diol Side Product Diol Impurity (Double Addition) Product->Diol + Ketone (Over-reaction) Enyne Degradation Dehydration Product (Enyne) Product->Enyne - H2O (Acid/Heat Stress)

Figure 1: Synthesis and degradation pathways identifying key impurities. The starting ketone (Red) is the critical impurity to resolve from the target alcohol (Green).

Recommended Experimental Protocol

This protocol is designed as a self-validating system. The use of a "Universal" detector (CAD) ensures that response factors are similar between the ketone impurity and the alcohol product.

Phase 1: Instrument Configuration
  • System: HPLC or UHPLC system.

  • Detector: Charged Aerosol Detector (CAD) or ELSD.

    • Critical Setting: Set evaporation temperature to 35°C (Low) .

    • Reasoning: The analyte is a semi-volatile alcohol (MW 168). High evaporation temperatures (>50°C) will volatilize the analyte along with the mobile phase, causing signal loss.

  • Column: C18 (Octadecyl) with high carbon load.

    • Recommendation: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).

    • Why: The analyte is moderately hydrophobic. A standard C18 provides sufficient retention (

      
      ) to separate it from the solvent front.
      
Phase 2: Mobile Phase & Gradient
  • Solvent A: Water (Milli-Q) + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (HPLC Grade) + 0.1% Formic Acid.

    • Note: Formic acid is volatile and compatible with CAD/ELSD. It also suppresses ionization of any acidic impurities, sharpening peaks.

Gradient Table:

Time (min)% Solvent BFlow Rate (mL/min)Interaction Type
0.0 401.0Initial Hold (Equilibration)
2.0 401.0Isocratic hold to elute polar impurities
15.0 901.0Linear ramp to elute Target & Ketone
18.0 901.0Wash column (remove dimers/oligomers)
18.1 401.0Return to initial conditions
23.0 401.0Re-equilibration
Phase 3: Method Validation Steps (Self-Check)
  • Specificity Check: Inject the pure 2,6-dimethyl-4-heptanone (impurity standard) separately.

    • Success Criteria: The ketone must resolve from the main alcohol peak with a resolution (

      
      ) > 2.0. The ketone is less polar and typically elutes after the alcohol on a C18 column due to the lack of the H-bonding hydroxyl group.
      
  • Sensitivity Check (LOD): Prepare a 0.05% solution of the analyte.

    • Success Criteria: Signal-to-Noise ratio (S/N) > 10 using CAD. If using UV (205 nm), this step often fails or shows high noise.

  • Linearity: CAD response is curvilinear. You must use a quadratic fit or log-log plot for calibration.

    • Equation:

      
      
      

Troubleshooting & Optimization

Workflow Diagram: Method Development Cycle

MethodDev Start Start: Define Analyte Properties (Non-UV, Semi-volatile) Screen Column Screening (C18 vs Phenyl-Hexyl) Start->Screen Detect Detector Selection (Compare UV 205nm vs CAD) Screen->Detect Decision Is Sensitivity > 0.05%? Detect->Decision Opt_Temp Optimize CAD Temp (Lower to 30-35°C) Decision->Opt_Temp No (Volatilization) Opt_Grad Adjust Gradient Slope (Resolution > 2.0) Decision->Opt_Grad No (Co-elution) Final Final Method Validation Decision->Final Yes Opt_Temp->Detect Opt_Grad->Detect

Figure 2: Iterative workflow for optimizing the detection of semi-volatile, non-chromophoric alcohols.

Common Pitfalls
  • Ghost Peaks in UV: At 205 nm, organic impurities in the mobile phase (e.g., from low-quality Acetonitrile) can appear as peaks. Solution: Use LC-MS grade solvents even for UV work.

  • Missing Peaks in CAD: If the main peak area is lower than expected, the evaporation tube temperature is too high. The analyte is subliming. Solution: Lower CAD temp to 30°C.

  • Drifting Baseline: In UV at 205 nm, the absorption of Acetonitrile changes during the gradient. Solution: Use a "Reference Wavelength" (e.g., 360 nm) if your DAD allows, or switch to CAD which is insensitive to the solvent gradient if the mobile phase is volatile.

References

  • PubChem. (n.d.). 4-Ethynyl-2,6-dimethyl-4-heptanol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Chromatography Online. (2015). Important Aspects of UV Detection for HPLC. LCGC International. Retrieved October 26, 2023, from [Link]

  • Agilent Technologies. (2020). Charged Aerosol Detection: A Universal Detector for HPLC. Retrieved October 26, 2023, from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.